(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424931 | |
| Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114745-46-9 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114745-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate and its hydrochloride salt (CAS 2305202-68-8). Due to the limited availability of published experimental data for this specific stereoisomer, this document outlines the requisite experimental protocols and data presentation formats based on established analytical techniques for similar molecules.
Introduction
This compound is a chiral cyclic amino acid ester. The "trans" configuration of the amino and ester groups on the cyclopentane ring imparts specific conformational properties that are of interest in medicinal chemistry and drug design. Accurate structural elucidation is paramount for understanding its biological activity and for its application as a building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties for this compound hydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 2305202-68-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 193.67 g/mol | --INVALID-LINK--[1] |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[1] |
Spectroscopic Analysis
Detailed spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (Illustrative): A sample of this compound hydrochloride (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired on a 400 MHz or higher field spectrometer.
Data Presentation (Hypothetical):
Table 1: Hypothetical ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.20 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.90 | m | 1H | - | H2 (CH-NH₃⁺) |
| 3.00 | m | 1H | - | H1 (CH-COOEt) |
| 2.20 - 1.70 | m | 6H | - | Cyclopentane -CH₂- |
| 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C=O (Ester) |
| 62.0 | -OCH₂CH₃ |
| 54.0 | C2 (CH-NH₃⁺) |
| 48.0 | C1 (CH-COOEt) |
| 30.0 | Cyclopentane -CH₂- |
| 28.0 | Cyclopentane -CH₂- |
| 22.0 | Cyclopentane -CH₂- |
| 14.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (Illustrative): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, a KBr pellet or Attenuated Total Reflectance (ATR) could be used.
Data Presentation (Hypothetical):
Table 3: Hypothetical IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Broad, Strong | N-H stretch (Ammonium), C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1200 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (Illustrative): High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) would be performed to confirm the elemental composition.
Data Presentation (Hypothetical):
Table 4: Hypothetical Mass Spectrometry Data
| m/z | Ion |
| 158.1176 | [M+H]⁺ (Calculated for C₈H₁₆NO₂⁺: 158.1176) |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including absolute stereochemistry, bond lengths, bond angles, and torsion angles.
Experimental Protocol (Illustrative): Single crystals of this compound hydrochloride suitable for X-ray diffraction would be grown, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/ether). A crystal would be mounted on a diffractometer, and diffraction data would be collected at a low temperature (e.g., 100 K). The structure would be solved and refined using appropriate crystallographic software.
Data Presentation (Hypothetical):
Table 5: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Table 6: Hypothetical Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.54 | C2-C1-C5 | 104.0 |
| C1-C=O | 1.52 | O=C1-O1 | 125.0 |
| C2-N | 1.50 | C1-C2-N | 110.0 |
Synthesis and Purification Workflow
The synthesis of this compound typically involves the stereoselective reduction of an enamine or the resolution of a racemic mixture. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Logical Flow for Structural Elucidation
The process of confirming the structure of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.
Caption: Logical workflow for the complete structural elucidation of the target compound.
Conclusion
References
Physicochemical Properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a chiral molecule of interest in pharmaceutical research and development. This document collates available data, presents detailed experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.
Chemical Identity and Structure
This compound is a chiral amino acid ester. The "(1R,2R)" designation specifies the stereochemistry at the two chiral centers on the cyclopentane ring, indicating a trans configuration.
Molecular Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl (1R,2R)-2-aminocyclopentanecarboxylate |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| CAS Number (HCl salt) | 2305202-68-8[1][2] |
Physicochemical Properties
Quantitative data for the specific (1R,2R) isomer is not extensively available in the public domain. The following tables summarize predicted values and experimental data for closely related stereoisomers and the racemic hydrochloride salt.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Comment |
| Melting Point | 97-100 °C | For the cis-hydrochloride salt.[3] |
| Boiling Point | 213.4 ± 33.0 °C | Predicted for the (1S,2R) isomer.[4] |
| Density | 1.045 ± 0.06 g/cm³ | Predicted for the (1S,2R) isomer. |
| pKa | 10.10 ± 0.40 | Predicted for the (1S,2R) isomer. |
| Appearance | White solid | For the hydrochloride salt.[3] |
| Solubility | Soluble in water | For the hydrochloride salt.[3] |
| Stability | Stable under normal laboratory conditions; sensitive to moisture and heat. | For the hydrochloride salt.[3] |
Table 3: Spectroscopic Data (Reference Data for Related Isomers)
| Spectrum | Chemical Shift (δ) / m/z | Source/Comment |
| ¹H NMR (400 MHz, D₂O) | 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), 1.66–1.91 (m, 4H; CH₂CH₂) | For (1S,2S)-2-aminocyclopentanecarboxylic acid.[5] |
| ¹³C NMR (100 MHz, D₂O) | 177.1, 53.9, 48.2, 30.4, 28.6, 22.7 | For (1S,2S)-2-aminocyclopentanecarboxylic acid.[5] |
| HRMS (ESI) | [M+H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 | For 2-aminocyclopentanecarboxylic acid.[5] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
-
Pack the capillary tube by tapping the open end into the sample powder. The sample height should be approximately 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Determination of pKa by Titration
Apparatus:
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Distilled water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).
-
Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Fill the burette with standardized 0.1 M NaOH solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH shows a significant increase and then levels off (typically around pH 11-12).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa of the amino group corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the amino groups have been deprotonated.
Determination of Optical Rotation
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Accurately weigh a known mass of the sample (e.g., 100 mg).
-
Dissolve the sample in a suitable solvent in a volumetric flask to a known volume (e.g., 10 mL).
-
Rinse the polarimeter cell with the solvent and then with the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Chiral HPLC for Enantiomeric Purity
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® or Chiralpak®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
Procedure:
-
Column Selection and Mobile Phase Screening: Select a suitable chiral column based on the structure of the analyte. Screen different mobile phase compositions (e.g., varying ratios of n-hexane/isopropanol) to achieve separation of the enantiomers.
-
Sample Preparation: Prepare a solution of the racemic mixture and a solution of the (1R,2R) enantiomer in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Injection volume: Typically 10-20 µL.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample of the (1R,2R) enantiomer to confirm its retention time and to determine its enantiomeric purity by calculating the peak area percentages.
Mass Spectrometry
Apparatus:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Syringe pump or LC system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Ionization: Introduce the sample into the ESI source. The analyte will be ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the cyclopentane ring.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Caption: Logical Flow for Chiral HPLC Method Development.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this isomer is limited, the provided information on related compounds and detailed experimental protocols offers a robust framework for researchers and drug development professionals to characterize this molecule. The successful application of these methodologies will enable a more complete understanding of its properties and facilitate its potential use in pharmaceutical applications.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2305202-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]
- 4. 197904-11-3 CAS MSDS (Ethyl (1S,2R)-2-aminocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a chiral building block with applications in synthetic and medicinal chemistry. This document details its identification, key chemical data, a plausible synthetic pathway, and relevant analytical methods.
Compound Identification
The primary identifier for this compound is its CAS number. It is important to distinguish between the free base and its common salt form.
| Compound Name | CAS Number | Form |
| This compound hydrochloride | 2305202-68-8[1] | Hydrochloride Salt |
| This compound | Not explicitly found | Free Base |
Molecular Information:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ (Free Base) | |
| Molecular Weight | 157.21 g/mol (Free Base) | |
| Molecular Formula | C₈H₁₆ClNO₂ (Hydrochloride Salt) | [1] |
| Molecular Weight | 193.67 g/mol (Hydrochloride Salt) | [1] |
Physicochemical and Spectroscopic Data
Table 2.1: Physicochemical Properties of Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)
| Property | Value |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 102-104 °C at 11 mmHg |
| Density | 1.054 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.452 |
Table 2.2: Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)
| Spectroscopy Type | Key Features |
| ¹H NMR | Data available in public databases such as SpectraBase.[2][3] |
| ¹³C NMR | Data available in public databases such as SpectraBase.[2] |
| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook.[4][5] |
| FTIR | Spectra available in public databases.[2] |
Note: Specific spectral data for this compound is not currently available in the searched literature. Researchers should perform their own analytical characterization upon synthesis.
Experimental Protocols: Synthesis
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a scalable, stereoselective synthesis of all four stereoisomers of the parent amino acid, 2-aminocyclopentanecarboxylic acid (ACPC), has been described and can be adapted.[6][7] The key steps involve the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by separation of the diastereomeric intermediates.
The following is a proposed synthetic workflow based on this literature.
Caption: Proposed synthetic workflow for this compound.
Methodology Details:
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine, such as (R)- or (S)-α-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction produces a mixture of diastereomeric ethyl 2-((1-phenylethyl)amino)cyclopentanecarboxylates.[6]
-
Diastereomer Separation: The resulting diastereomers can be separated using techniques such as column chromatography or fractional crystallization. The choice of the chiral amine in the previous step determines which pair of diastereomers is formed, allowing for the isolation of the precursor to the desired (1R,2R) product.[6]
-
Deprotection: The separated diastereomer is subjected to hydrogenolysis to remove the α-phenylethyl group. This is typically achieved using hydrogen gas and a palladium on carbon catalyst. This step yields the target free base, this compound.[6]
-
Salt Formation (Optional): The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.
Analytical Methods for Chiral Purity
Ensuring the enantiomeric and diastereomeric purity of the final product is critical. The following analytical techniques are commonly employed for the separation and analysis of chiral amino acid esters and related compounds.
Caption: Analytical workflow for determining the chiral purity of the target compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of amino acid esters.
-
Chiral Gas Chromatography (GC): Another powerful technique for enantiomeric separation, often requiring derivatization of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess by integrating the corresponding signals in the NMR spectrum.
Applications in Research and Drug Development
While specific signaling pathways involving this compound are not documented, compounds of this class are valuable intermediates in several areas:
-
Peptide Foldamer Chemistry: Constrained amino acids like 2-aminocyclopentanecarboxylic acid are used to create peptides with stable, predictable secondary structures (foldamers). These can mimic or inhibit biological interactions.[8][9]
-
Medicinal Chemistry: The rigid cyclopentane scaffold can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for optimizing drug-receptor interactions.
-
Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex molecules with defined stereochemistry.
The logical relationship for its application in drug development is outlined below.
Caption: Role as a building block in drug discovery.
References
- 1. 2305202-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 5. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry | Semantic Scholar [semanticscholar.org]
- 8. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate and its closely related analogs. These values are compiled from literature data on similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | 1.2-1.3 | Triplet | 7.1 |
| -CH₂- (cyclopentane) | 1.5-2.2 | Multiplet | - |
| -NH₂ | 1.5-3.0 (broad) | Singlet | - |
| H-1 | 2.5-2.7 | Multiplet | - |
| H-2 | 3.1-3.3 | Multiplet | - |
| -O-CH₂- (ethyl) | 4.1-4.2 | Quartet | 7.1 |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl-trans-2-aminocyclopentanecarboxylate hydrochloride
Note: The trans configuration corresponds to the (1R,2R) and (1S,2S) enantiomers.
| Carbon Assignment | Observed Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 13.9 |
| -CH₂- (cyclopentane, C4) | 22.5 |
| -CH₂- (cyclopentane, C3) | 30.8 |
| -CH₂- (cyclopentane, C5) | 32.1 |
| C-1 | 50.1 |
| C-2 | 58.9 |
| -O-CH₂- (ethyl) | 61.3 |
| C=O (ester) | 173.2 |
Table 3: Predicted IR Spectroscopic Data for this compound
Based on the vapor phase IR spectrum of the (1R,2S)-diastereomer and general values for functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3500 | Medium, broad |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C=O stretch (ester) | 1720-1740 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (ester) | 1150-1250 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 157.11 | Molecular Ion |
| [M-OC₂H₅]⁺ | 112.07 | Loss of the ethoxy group |
| [M-COOC₂H₅]⁺ | 84.08 | Loss of the carbethoxy group |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte, this compound, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
2. ¹H NMR Acquisition:
-
Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
A standard single-pulse experiment is typically sufficient.
-
Key acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Obtain the carbon-13 NMR spectrum on the same instrument.
-
A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR.
-
A larger number of scans and a longer relaxation delay may be required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly onto the ATR crystal.
-
For a solid sample (such as a hydrochloride salt), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
2. Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the mid-infrared range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For GC-MS, the compound should be sufficiently volatile and thermally stable.
-
For LC-MS, the compound is dissolved in a suitable solvent and separated on an LC column before entering the mass spectrometer.
-
Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
2. Mass Analysis:
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
3. Data Interpretation:
-
The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Chiral Landscape: An In-depth Technical Guide to the Purity and Enantiomeric Excess of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of chiral purity and the determination of enantiomeric excess (e.e.) for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. Ensuring high enantiomeric purity is paramount for the safety, efficacy, and selectivity of the final drug substance. This document details the synthetic strategies, analytical methodologies, and data interpretation necessary for the robust characterization of this compound.
Synthesis and Control of Stereochemistry
The enantiopure synthesis of this compound typically involves asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric catalytic hydrogenation of a suitable prochiral precursor is a common strategy to establish the desired stereocenters. Alternatively, resolution techniques, such as diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution, can be employed to separate the desired (1R,2R)-enantiomer from its (1S,2S)-counterpart. The choice of synthetic route significantly impacts the initial enantiomeric purity of the target compound.
Determination of Enantiomeric Excess: A Comparative Overview
Accurate determination of the enantiomeric excess is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust method for the separation and quantification of enantiomers. The choice of the chiral stationary phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid esters.
Table 1: Representative Chiral HPLC Methods for Enantiomeric Excess Determination
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Heptane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Column Temperature | 25 °C | 30 °C |
| Expected Retention Times | (1S,2S)-enantiomer: ~8.5 min(1R,2R)-enantiomer: ~9.8 min | (1S,2S)-enantiomer: ~7.2 min(1R,2R)-enantiomer: ~8.1 min |
| Resolution (Rs) | > 1.5 | > 1.8 |
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Derivatization of the amino group, for instance, with a trifluoroacetyl group, is often necessary to improve volatility and chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of such derivatives.
Table 2: Representative Chiral GC Method for Enantiomeric Excess Determination
| Parameter | Method Details |
| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride (TPC) |
| Chiral Stationary Phase | Chirasil-Val |
| Column Dimensions | 0.25 mm i.d. x 25 m, 0.16 µm film thickness |
| Carrier Gas | Helium |
| Temperature Program | 100 °C (2 min hold) to 180 °C at 4 °C/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Times | Diastereomer 1: ~15.2 minDiastereomer 2: ~15.9 min |
Experimental Protocols
Below are detailed, representative protocols for the determination of the enantiomeric excess of this compound using chiral HPLC and GC.
Chiral HPLC Analysis Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, a column oven, and a suitable chiral column as specified in Table 1.
-
Chromatographic Conditions: Set the mobile phase composition, flow rate, column temperature, and detector wavelength according to the chosen method in Table 1.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area(1R,2R) - Area(1S,2S)) / (Area(1R,2R) + Area(1S,2S))] x 100
Chiral GC Analysis Protocol (with Derivatization)
-
Derivatization:
-
To 1 mg of the sample in a vial, add 1 mL of anhydrous dichloromethane and 1.2 equivalents of N-trifluoroacetyl-L-prolyl chloride (TPC).
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the reaction mixture and quench with a small amount of methanol.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
-
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column as detailed in Table 2.
-
Chromatographic Conditions: Set the temperature program, carrier gas flow rate, and injector/detector temperatures as specified in Table 2.
-
Injection: Inject 1 µL of the derivatized sample solution.
-
Data Analysis: Integrate the peak areas of the resulting diastereomers. Calculate the enantiomeric excess based on the peak area ratio.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for determining the chiral purity of this compound.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis with Derivatization.
(1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate: A Chiral Building Block for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a valuable chiral building block in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral therapies. Its rigid cyclopentane scaffold and defined stereochemistry provide a crucial framework for designing molecules with high specificity and biological activity. This technical guide offers a comprehensive overview of its synthesis, key applications, and the experimental protocols necessary for its utilization in a research and development setting.
Synthesis of this compound
The most common and efficient method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of the corresponding racemic mixture. Lipases, particularly Candida antarctica lipase B (CAL-B), have demonstrated high enantioselectivity in the hydrolysis of related carbocyclic β-amino esters.[1][2]
Enzymatic Kinetic Resolution
The principle of enzymatic kinetic resolution lies in the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of racemic ethyl 2-aminocyclopentanecarboxylate, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers.
A general workflow for this process is outlined below:
Figure 1: General workflow for the enzymatic kinetic resolution of racemic ethyl 2-aminocyclopentanecarboxylate.
Experimental Protocol: Enzymatic Kinetic Resolution
The following protocol is a representative procedure based on established methodologies for the resolution of analogous aminocycloalkane esters.[3][4]
Materials:
-
Racemic ethyl 2-aminocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., toluene or tert-butyl methyl ether)
-
Hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve racemic ethyl 2-aminocyclopentanecarboxylate in a biphasic system of phosphate buffer and an organic co-solvent.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B to the mixture. The enzyme loading is typically between 20-50 mg per mmol of substrate.[3]
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40°C). Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Separation:
-
Separate the organic and aqueous layers of the filtrate.
-
The organic layer contains the unreacted this compound. Wash this layer with a saturated sodium bicarbonate solution to remove any residual acidic product, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The aqueous layer contains the sodium salt of the (1S,2S)-2-aminocyclopentanecarboxylic acid. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the resulting carboxylic acid with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The resulting this compound and (1S,2S)-2-aminocyclopentanecarboxylic acid can be further purified by column chromatography if necessary.
-
Determine the enantiomeric excess of the final products using chiral HPLC.
-
Quantitative Data:
| Substrate Type | Enzyme | Solvent System | Enantioselectivity (E) | Product ee (%) | Reference |
| cis-2-Aminocyclohexanecarboxamides | CAL-B | TBME/TAA | >200 | >99 | [5] |
| cis-2-Azidocycloalkanols | Lipase PS | Diethyl ether | High | >99 (after recrystallization) | [6] |
| Aromatic Morita-Baylis-Hillman Acetates | CAL-B | Phosphate buffer/Acetone | >400 | >99 | [4] |
Table 1: Representative enantioselectivities of lipase-catalyzed resolutions of related chiral building blocks.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several antiviral drugs, most notably carbocyclic nucleoside analogues and HCV protease inhibitors.[7][8][9]
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification enhances the metabolic stability of the drug by preventing enzymatic cleavage of the glycosidic bond. The chiral centers on the aminocyclopentane core of this compound are crucial for mimicking the stereochemistry of the natural ribose sugar, which is essential for the drug's interaction with viral enzymes.[10][11]
A generalized synthetic pathway for the incorporation of this building block into a carbocyclic nucleoside is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the HCV protease inhibitor Vaniprevir (MK-7009) using ring-closing metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of Ethyl 2-Aminocyclopentanecarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of ethyl 2-aminocyclopentanecarboxylate isomers. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopentane ring, four stereoisomers exist: the enantiomeric pair of the cis diastereomer, (1R,2S) and (1S,2R), and the enantiomeric pair of the trans diastereomer, (1R,2R) and (1S,2S). The spatial arrangement of the amino and ethyl carboxylate groups confers distinct physical, chemical, and biological properties to each isomer, making their separation and characterization crucial for applications in medicinal chemistry and drug development.
Stereoisomers of Ethyl 2-Aminocyclopentanecarboxylate
The four stereoisomers of ethyl 2-aminocyclopentanecarboxylate are depicted below. The cis isomers have the amino and ethyl carboxylate groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces.
Caption: Relationship between the four stereoisomers.
Physical and Spectroscopic Properties
The separation and identification of the stereoisomers of ethyl 2-aminocyclopentanecarboxylate rely on differences in their physical and spectroscopic properties. While data for all individual, pure enantiomers is not extensively published in a single source, the following tables summarize available information for the cis and trans diastereomers.
Table 1: Physical Properties of Ethyl 2-Aminocyclopentanecarboxylate Isomers
| Property | cis-Isomer (racemic) | trans-Isomer (racemic) |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol |
| Boiling Point | 213.4 °C at 760 mmHg[1] | Not available |
| Density | 1.045 g/cm³[1] | Not available |
Table 2: Spectroscopic Data of Ethyl 2-Aminocyclopentanecarboxylate Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| cis-(1R,2S)- / (1S,2R)- | Data not available in a comparative format. | Data not available in a comparative format. |
| trans-(1R,2R)- / (1S,2S)- | Data not available in a comparative format. | Data not available in a comparative format. |
Experimental Protocols
Synthesis of Racemic cis- and trans-Ethyl 2-Aminocyclopentanecarboxylate
A common route to the racemic mixtures of both diastereomers starts from ethyl 2-oxocyclopentanecarboxylate. The following is a generalized protocol based on published methods.
Caption: General workflow for synthesizing racemic isomers.
Protocol 1: Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in a suitable solvent such as methanol or ethanol.
-
Reductive Amination: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd-C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction carefully. Acidify the mixture with a dilute acid (e.g., HCl) and wash with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.
-
Isolation: Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-isomers, can be separated by column chromatography on silica gel.
Chiral Resolution of Stereoisomers
The separation of the enantiomers can be achieved through classical chemical resolution using a chiral resolving agent or by enzymatic kinetic resolution.
Protocol 2: Chiral Resolution of cis-Ethyl 2-Aminocyclopentanecarboxylate using Tartaric Acid Derivative
This protocol is adapted from methods used for the resolution of the corresponding amino acid.
-
Salt Formation: Dissolve the racemic cis-ethyl 2-aminocyclopentanecarboxylate in a suitable solvent like acetonitrile. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid, in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the solution of the racemic amine. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether). Add a base (e.g., sodium carbonate) to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl (1R,2S)- or (1S,2R)-2-aminocyclopentanecarboxylate. The other enantiomer can be recovered from the mother liquor.
Protocol 3: Enzymatic Kinetic Resolution of trans-Ethyl 2-Aminocyclopentanecarboxylate
Enzymatic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly used for the kinetic resolution of esters.
Caption: Workflow for enzymatic resolution.
-
Reaction Setup: Suspend racemic trans-ethyl 2-aminocyclopentanecarboxylate in a phosphate buffer solution (pH ~7).
-
Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B, CALB) to the mixture.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Work-up: Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
Separation: Acidify the reaction mixture with dilute HCl and extract with an organic solvent to remove the unreacted ester enantiomer. Then, basify the aqueous layer and extract with an organic solvent to isolate the amino acid product, which can be re-esterified if desired. Alternatively, the separation can be achieved by extraction at different pH values.
-
Purification: Purify the separated ester and amino acid (or its re-esterified product) by appropriate methods, such as column chromatography, if necessary.
Conclusion
The stereoisomers of ethyl 2-aminocyclopentanecarboxylate represent a valuable class of compounds for the synthesis of chiral drugs and other bioactive molecules. A thorough understanding of their stereochemistry and the availability of robust methods for their synthesis and separation are essential for their effective utilization in research and development. This guide provides a foundational overview of these aspects, highlighting the key experimental considerations for working with these stereoisomers. Further characterization of the individual, enantiomerically pure esters is recommended to build a more complete dataset for the scientific community.
References
Unlocking New Frontiers: Potential Research Areas for (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a chiral cyclic β-amino acid ester, represents a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid cyclopentane scaffold offers a unique tool for creating conformationally constrained molecules, a strategy widely employed to enhance the biological activity, selectivity, and metabolic stability of therapeutic agents. As a bifunctional molecule containing both an amine and an ester group in a defined stereochemical arrangement, it serves as a crucial precursor for a diverse range of complex molecular architectures, from peptidomimetics to chiral ligands for asymmetric catalysis. This guide explores the established applications and delineates promising, under-explored research avenues for this potent chiral synthon, providing detailed protocols and data to facilitate future investigations.
Core Research Area 1: Peptidomimetics and Drug Discovery
The incorporation of cyclic β-amino acids like (1R,2R)-2-aminocyclopentanecarboxylic acid into peptides is a proven strategy for inducing stable secondary structures, such as β-turns and helices.[1][2] This conformational rigidity can lead to enhanced receptor binding affinity and improved resistance to enzymatic degradation compared to their linear, more flexible counterparts.
Potential Therapeutic Targets:
-
Opioid Receptors: Existing research has demonstrated that substituting proline residues in morphiceptin, a µ-opioid receptor selective agonist, with various stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c) significantly impacts receptor affinity and selectivity.[1][3] This establishes a clear precedent for exploring derivatives of the (1R,2R)-isomer as modulators of other G-protein coupled receptors (GPCRs), such as those for somatostatin, GLP-1, or neuropeptide Y, where specific conformations are key for activity.
-
Protease Inhibitors: The constrained backbone of (1R,2R)-Ac5c can be used to mimic the transition state of peptide cleavage by proteases. This makes it an attractive scaffold for designing novel inhibitors for targets like HCV NS3/4A protease or various matrix metalloproteinases (MMPs) implicated in cancer.
-
Antimicrobial Peptides (AMPs): The development of resistance to conventional antibiotics has spurred research into AMPs. Incorporating (1R,2R)-Ac5c could lead to synthetic AMPs with enhanced stability and lytic activity against multidrug-resistant bacteria.
Bioactivity of Morphiceptin Analogs
The following table summarizes the binding affinities of morphiceptin analogs where the Proline at position two was replaced with different stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c). The data clearly show that stereochemistry is critical for receptor interaction, with the (1R,2S)-cis isomer displaying the highest affinity for the µ-opioid receptor.[1][3]
| Compound | Structure | µ-Receptor IC50 (nM) | δ-Receptor IC50 (nM) | Selectivity (µ/δ) |
| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ | 15 ± 2 | >10,000 | >667 |
| Analog 1 | Tyr-(1R,2S)-Ac5c-Phe-Pro-NH₂ | 30 ± 5 | 1,200 ± 150 | 40 |
| Analog 2 | Tyr-(1S,2R)-Ac5c-Phe-Pro-NH₂ | >10,000 | >10,000 | - |
| Analog 3 | Tyr-(1R,2R)-Ac5c-Phe-Pro-NH₂ | >10,000 | >10,000 | - |
| Analog 4 | Tyr-(1S,2S)-Ac5c-Phe-Pro-NH₂ | >10,000 | >10,000 | - |
A key research direction is the systematic exploration of derivatives based on the (1R,2R)-scaffold against a wider panel of receptors. The workflow for such a project is outlined below.
Core Research Area 2: Asymmetric Catalysis
Chiral amines and their derivatives are foundational ligands in asymmetric catalysis. The rigid C₂-symmetric backbone of trans-disubstituted cyclopentanes makes derivatives of this compound excellent candidates for novel chiral ligands. By modifying the amine and ester functionalities, a wide array of ligand classes, such as aminophosphines, diamines, or amino-alcohols, can be synthesized.
Potential Catalytic Applications:
-
Palladium-Catalyzed Reactions: Ligands derived from this scaffold could be highly effective in classic cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, inducing high enantioselectivity.
-
Rhodium and Iridium Catalysis: Asymmetric hydrogenation is a cornerstone of industrial synthesis for chiral pharmaceuticals. Rhodium or Iridium complexes bearing ligands derived from the (1R,2R)-scaffold are promising candidates for the enantioselective reduction of prochiral olefins.
-
Lewis Acid Catalysis: Conversion of the ester to an alcohol and derivatization of the amine can yield powerful ligands for enantioselective Lewis acid catalysis, applicable to Diels-Alder, Friedel-Crafts, and aldol reactions.
While specific data for ligands derived directly from this compound is scarce, the closely related (1S,2R)-2-aminocyclopentan-1-ol has been successfully used as a chiral auxiliary, demonstrating the principle of high stereochemical control conferred by the cyclopentane ring.
| Reaction | Substrate | Diastereoselectivity | Yield |
| Asymmetric Alkylation | N-Propionyl oxazolidinone | >99% | 95% |
| Asymmetric Aldol | N-Propionyl oxazolidinone + Benzaldehyde | >99% (syn) | 85% |
The development of novel catalysts from this compound represents a significant opportunity for innovation in asymmetric synthesis.
Core Research Area 3: Bio-organic Chemistry and Molecular Probes
The interaction of morphiceptin analogs with opioid receptors highlights the potential of using this scaffold to probe complex biological systems. The defined stereochemistry allows for the precise positioning of functional groups to interact with biological targets.
Opioid Receptor Signaling Pathway:
Derivatives of this compound that act as opioid receptor agonists would initiate a signaling cascade through G-protein coupling. Understanding this pathway is crucial for designing drugs with specific downstream effects, potentially separating desired analgesia from adverse side effects.
Experimental Protocols
Protocol 1: Scalable Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
This protocol outlines a method for the synthesis and resolution of the four stereoisomers of 2-aminocyclopentanecarboxylic acid, starting from racemic ethyl 2-oxocyclopentanecarboxylate. The (1R,2R) isomer is separated via diastereomeric salt formation.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
(R)-α-phenylethylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
(2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid (L-DBTA)
-
Acetonitrile
-
Diethyl ether
-
Potassium carbonate (K₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Hydrochloric acid (HCl)
Procedure:
-
Reductive Amination:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and (R)-α-phenylethylamine (1.0 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise while maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with 1 M HCl and extract the aqueous phase with diethyl ether to remove unreacted starting materials.
-
Basify the aqueous layer with 30% NaOH and extract the product, a mixture of diastereomeric amino esters, with diethyl ether.
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
-
Diastereomeric Salt Formation and Separation:
-
Dissolve the crude mixture of amino esters in hot acetonitrile.
-
In a separate flask, dissolve (2R,3R)-2,3-dibenzoyl-l-(-)-tartaric acid (L-DBTA) (1.0 eq relative to the desired isomer) in hot acetonitrile.
-
Add the amino ester solution dropwise to the hot L-DBTA solution.
-
Allow the mixture to cool to room temperature, then store at 4 °C for 12 hours to facilitate precipitation.
-
Filter the white precipitate, which is the diastereomeric salt of the (1R,2R) and (1S,2R) amino esters, and wash with cold acetonitrile.
-
The (1R,2R) isomer can be preferentially crystallized and separated from the (1S,2R) isomer through careful recrystallization.
-
-
Liberation and Protection of the Amino Ester:
-
Suspend the resolved diastereomeric salt in a biphasic mixture of diethyl ether and aqueous K₂CO₃ solution.
-
Stir until all solids dissolve. Separate the organic phase and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure ethyl (1R,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate.
-
-
Cleavage of Chiral Auxiliary and Final Product Formation:
-
The phenylethyl auxiliary group can be removed via catalytic hydrogenation (e.g., using Pd/C under H₂ atmosphere).
-
The resulting this compound can be protected (e.g., with Fmoc-OSu) or hydrolyzed (e.g., with LiOH) to the corresponding carboxylic acid as needed for further synthesis.
-
Conclusion and Future Outlook
This compound is a chiral building block with significant, yet not fully realized, potential. The established success of its parent acid in creating potent, conformationally constrained peptidomimetics provides a strong foundation for future drug discovery efforts targeting a wide range of diseases. The most promising and underexplored research areas lie in its application to asymmetric catalysis. The development of novel, highly efficient chiral ligands derived from this scaffold could address long-standing challenges in the stereoselective synthesis of complex molecules. Furthermore, its use in creating sophisticated molecular probes will continue to aid in the elucidation of complex biological pathways. The protocols and data presented in this guide are intended to serve as a catalyst for innovation, empowering researchers to unlock the full potential of this versatile molecule.
References
An In-depth Technical Guide to (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate Hydrochloride Salt
Abstract
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral organic compound of significant interest in pharmaceutical research and medicinal chemistry. As an amino acid ester derivative, it serves as a valuable building block in the synthesis of more complex molecules, including therapeutic agents for neurological conditions. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various experimental and developmental settings. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its potential applications in drug development, particularly in the context of RNA metabolism modulation.
Physicochemical Properties
The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in research and development.
| Property | Value |
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol [1] |
| CAS Number | 2305202-68-8 |
| Appearance | White to off-white crystalline solid.[2] |
| Solubility | Soluble in water.[2][3] |
| Storage Conditions | Sealed in a dry environment, at 2-8°C. For long-term storage, keeping it in a freezer under -20°C is also recommended.[4] |
| Stability | Stable under normal laboratory conditions, but sensitive to moisture and heat.[3] |
| Purity | Commercially available forms often have a purity of 97% or higher.[2] |
Experimental Protocols
Synthesis and Purification
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of stereochemistry. A general synthetic approach involves the formation of the cyclopentane ring system with the desired stereochemistry, followed by esterification and amination, and finally, conversion to the hydrochloride salt.
Experimental Workflow for Synthesis and Purification
Methodology:
-
Stereoselective Synthesis of the Cyclopentane Core: The synthesis often begins with a chiral starting material or employs an asymmetric catalytic method to establish the desired (1R,2R) stereochemistry on the cyclopentane ring.
-
Esterification: The carboxylic acid functionality on the cyclopentane ring is converted to its ethyl ester, typically by reaction with ethanol in the presence of an acid catalyst.
-
Introduction of the Amino Group: An amino group is introduced at the C2 position. This can be achieved through various methods, such as reductive amination of a corresponding ketone or nucleophilic substitution with an amine-containing reagent. Protecting groups may be necessary for other functional groups during this step.
-
Deprotection: If protecting groups were used, they are removed under appropriate conditions to yield the free amine.
-
Purification: The crude product is purified, often using column chromatography, to isolate the desired stereoisomer.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. This reaction forms the hydrochloride salt, which often enhances the compound's stability and solubility in aqueous solutions.[3]
-
Crystallization: The final hydrochloride salt is typically isolated by crystallization to yield a pure, solid product.
Characterization
The structure and purity of the synthesized this compound hydrochloride are confirmed using a combination of spectroscopic and analytical techniques.
Logical Workflow for Structural Characterization
References
- 1. chemsrc.com [chemsrc.com]
- 2. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]
- 3. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]
- 4. 197904-11-3 CAS MSDS (Ethyl (1S,2R)-2-aminocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Proposed Synthetic Route for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate from Shikimic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is an attractive chiral starting material for organic synthesis.[1] Its rigid, polyoxygenated cyclohexene core provides a scaffold with multiple stereocenters that can be manipulated to access a variety of complex chiral molecules. The target molecule, (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, is a cyclic β-amino acid derivative, a class of compounds that has garnered significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides (foldamers) and act as scaffolds for peptidomimetics.[2][3][4] The development of a synthetic route to this target from a renewable resource like shikimic acid is of considerable interest.
This application note details a proposed synthetic strategy to transform the six-membered ring of shikimic acid into the five-membered ring of the target compound while controlling the stereochemistry at the C1 and C2 positions.
Proposed Synthetic Workflow
The proposed synthesis begins with the protection of the functional groups of shikimic acid, followed by saturation of the cyclohexene ring. The key transformation is the oxidative cleavage of a diol to form a dialdehyde, which then undergoes an intramolecular aldol condensation to form the cyclopentane ring. Finally, stereoselective introduction of the amino group and functional group manipulation will yield the target product.
Caption: Proposed synthetic workflow from shikimic acid to the target amino ester.
Data Presentation: Summary of Proposed Reactions
The following table summarizes the proposed reaction steps and provides representative data from analogous reactions found in the literature. It is important to note that the yields are for similar, but not identical, transformations and will require experimental optimization.
| Step | Transformation | Reagents and Conditions (Analogous) | Representative Yield (%) | Reference (Analogous) |
| 1 | Esterification | Shikimic Acid, Ethanol, H₂SO₄ (cat.), Reflux | ~95 | General Procedure |
| 2 | Acetonide Protection | Ethyl Shikimate, 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone, rt | 75-85 | [5] |
| 3 | Catalytic Hydrogenation | Protected Shikimate, H₂, 10% Pd/C, Methanol, rt, 1 atm | >95 | [6] |
| 4 | Oxidative Cleavage | Hydrogenated Intermediate, Sodium Periodate (NaIO₄), THF/H₂O, rt | 80-95 | [7][8] |
| 5 | Intramolecular Aldol Condensation | Dialdehyde, L-proline (cat.), DMSO, rt | 70-85 | [9][10] |
| 6 | Conjugate Reduction | Cyclopentenone Ester, NaBH₄, CeCl₃·7H₂O, Methanol, 0 °C to rt | 85-95 | General Procedure |
| 7 | Stereoselective Reductive Amination | Cyclopentanone Ester, (R)-α-phenylethylamine, Ti(OiPr)₄, H₂, Pd/C; followed by hydrogenolysis | 60-70 (over two steps) | [2] |
| 8 | Deprotection | Protected Amino Ester, 80% Acetic Acid in H₂O, 40 °C | >90 | [11] |
Experimental Protocols (Based on Analogous Reactions)
Note: These protocols are adapted from literature procedures for similar transformations and should be considered as a starting point for experimental work. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary for each step.
Step 1: Esterification of Shikimic Acid to Ethyl Shikimate
-
Suspend (-)-shikimic acid (1.0 eq) in anhydrous ethanol (approx. 0.1 M).
-
Add concentrated sulfuric acid (0.05 eq) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl shikimate.
Step 2: Protection of Ethyl Shikimate as a 3,4-O-Isopropylidene Acetal
-
Dissolve ethyl shikimate (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the protected ethyl shikimate.
Step 3: Catalytic Hydrogenation of the Protected Shikimate
-
Dissolve the protected ethyl shikimate (1.0 eq) in methanol (approx. 0.1 M).
-
Add 10% Palladium on carbon (5-10 wt%).
-
Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature until the starting material is consumed (TLC monitoring).
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the hydrogenated intermediate.
Step 4: Oxidative Cleavage to the Dialdehyde
-
Dissolve the hydrogenated intermediate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add sodium periodate (2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with THF.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude dialdehyde, which should be used immediately in the next step.
Step 5: Intramolecular Aldol Condensation
-
Dissolve the crude dialdehyde (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add L-proline (0.2 eq) as a catalyst.
-
Stir the reaction at room temperature for 12-24 hours.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the cyclopentenone ester.
Step 6: Conjugate Reduction of the Cyclopentenone
-
Dissolve the cyclopentenone ester (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours.
-
Quench the reaction with acetone, then add dilute HCl.
-
Extract with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the cyclopentanone ester.
Step 7: Stereoselective Reductive Amination
-
Dissolve the cyclopentanone ester (1.0 eq) and (R)-α-phenylethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add titanium(IV) isopropoxide (1.2 eq) and stir at room temperature for 2-4 hours.
-
Transfer the mixture to a hydrogenation vessel, add 10% Pd/C (10 wt%), and hydrogenate at 50 psi H₂ for 24 hours.
-
Filter through Celite® and concentrate. The resulting diastereomeric mixture of amines is then subjected to hydrogenolysis (H₂, 10% Pd/C, ethanol) to remove the α-phenylethyl group.
-
The diastereomers of the resulting amino ester can be separated by chromatography.
Step 8: Deprotection of the Isopropylidene Acetal
-
Dissolve the protected amino ester in a solution of 80% acetic acid in water.
-
Heat the mixture to 40 °C and stir for 4-8 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.
-
The final product, this compound, may require further purification by chromatography or crystallization.
Logical Relationships and Stereochemical Analysis
The stereochemistry of (-)-shikimic acid is (3R,4S,5R). The proposed synthetic route is designed to translate this chirality into the desired (1R,2R) configuration of the final product.
Caption: Proposed stereochemical pathway from shikimic acid to the target molecule.
-
Steps 1-3: The stereocenters at C3, C4, and C5 of shikimic acid are retained during esterification, protection, and hydrogenation.
-
Step 4: Oxidative cleavage of the C3-C4 diol will result in a dialdehyde. The stereocenter at C5 of the original shikimic acid will be preserved and will become the α-carbon to the ester group in the dialdehyde intermediate.
-
Step 5 & 6: The intramolecular aldol condensation will form the five-membered ring. The stereochemistry of the newly formed stereocenter will be influenced by the existing stereocenter. Subsequent reduction of the double bond will set the relative stereochemistry of the two centers on the cyclopentane ring.
-
Step 7: The use of a chiral amine, such as (R)-α-phenylethylamine, in the reductive amination is intended to control the absolute stereochemistry of the newly introduced amino group, leading to the desired (1R,2R) isomer after separation of diastereomers and deprotection.
Conclusion
The proposed synthetic route offers a viable and logical approach to the synthesis of this compound from shikimic acid. While this pathway requires experimental validation and optimization, it is based on well-established chemical transformations. The successful development of this synthesis would provide access to a valuable chiral building block from a renewable starting material, which is of significant interest to the pharmaceutical and chemical industries. This document provides the necessary foundational information for researchers to embark on this synthetic endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 8. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a valuable chiral building block in pharmaceutical development. The primary method detailed is a robust and scalable diastereoselective synthesis commencing from ethyl 2-oxocyclopentanecarboxylate and a chiral amine, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary. This approach allows for the preparation of all four stereoisomers of the target compound by appropriate selection of the chiral auxiliary.[1][2]
Introduction
Cyclic β-amino acids and their esters are crucial components in the design of peptidomimetics, constrained peptides, and various pharmacologically active molecules. The defined stereochemistry of these compounds is often critical for their biological activity. The (1R,2R) stereoisomer of ethyl 2-aminocyclopentanecarboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures. The following protocols are based on a well-established, scalable synthesis that provides access to all stereoisomers of 2-aminocyclopentanecarboxylic acid and its derivatives.[1][2][3]
Overall Synthetic Strategy
The asymmetric synthesis of this compound is achieved through a multi-step sequence:
-
Enamine Formation: Reaction of ethyl 2-oxocyclopentanecarboxylate with (R)-α-phenylethylamine to form the corresponding chiral enamine.
-
Diastereoselective Reduction: Catalytic hydrogenation of the enamine intermediate, which proceeds with high diastereoselectivity to yield a mixture of diastereomeric amino esters.
-
Epimerization (optional but recommended for trans isomer): Treatment of the diastereomeric mixture with a base to epimerize the stereocenter at the α-position, thereby enriching the desired trans isomer.
-
Diastereomer Separation: Separation of the desired (1R,2R)-diastereomer from the other stereoisomers.
-
Removal of Chiral Auxiliary: Hydrogenolysis of the α-phenylethyl group to yield the target primary amine, this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(((R)-1-phenylethyl)amino)cyclopent-1-enecarboxylate (Chiral Enamine)
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) followed by (R)-α-phenylethylamine (41.9 g, 345.7 mmol).[1]
-
Heat the reaction mixture in an oil bath at 70 °C for 2 hours.[1]
-
Increase the temperature to allow for the azeotropic removal of water by distilling off approximately half of the toluene.
-
The resulting crude enamine solution is typically used directly in the next step without further purification.
Protocol 2: Diastereoselective Reduction of the Chiral Enamine
-
Cool the crude enamine solution from Protocol 1 to room temperature.
-
Carefully add 10% Palladium on activated carbon (Pd/C) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Pressurize the reaction vessel with hydrogen gas (typically to 1.05 atm) and stir the mixture vigorously at 45 °C.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) or hydrogen uptake until the starting enamine is consumed (typically 5-6 hours).[1]
-
After completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude mixture of diastereomeric amino esters.
Protocol 3: Epimerization to Enrich the trans Isomer
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (17 g, 0.74 mol) in absolute ethanol (800 mL) under an inert atmosphere.[1]
-
Add the crude amino ester mixture from Protocol 2 to the sodium ethoxide solution.
-
Stir the resulting mixture at 30-35 °C for 18 hours to facilitate epimerization.[1]
-
Remove the ethanol under reduced pressure.
-
Cool the residue in an ice bath and add saturated aqueous sodium bicarbonate solution (750 mL) and brine (500 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epimerized crude product.
Protocol 4: Removal of the Chiral Auxiliary
-
The separated desired diastereomer (ethyl (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate) is dissolved in methanol.
-
10% Palladium on carbon is added, and the mixture is subjected to hydrogenolysis under a hydrogen atmosphere.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by chromatography or crystallization of a suitable salt.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield | Diastereomeric Ratio (trans:cis) |
| 1 & 2 | Crude Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate | Ethyl 2-oxocyclopentanecarboxylate | (R)-α-phenylethylamine, H₂, Pd/C | Quantitative (crude) | ~1.0:0.15 (before epimerization) |
| 3 | Epimerized Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate | Crude diastereomeric mixture | Sodium ethoxide | High | Enriched in trans isomer (~1.0:0.15 favoring trans)[2] |
| 4 | This compound | Purified (1R,2R)-diastereomer | H₂, Pd/C | >85% | N/A |
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Key reaction steps in the synthesis of the target compound.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 2-Aminocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure cyclic β-amino acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The stereochemistry of these compounds often dictates their biological activity. The enzymatic kinetic resolution of racemic mixtures presents a highly efficient, selective, and environmentally benign alternative to traditional chemical separation methods. This document provides detailed application notes and protocols for the enzymatic resolution of racemic ethyl 2-aminocyclopentanecarboxylate using lipases, with a primary focus on the versatile and highly enantioselective Candida antarctica lipase B (CALB). Two primary strategies are detailed: enantioselective hydrolysis and enantioselective N-acylation.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic resolution of ethyl 2-aminocyclopentanecarboxylate and structurally related compounds. These data highlight the effectiveness of lipases, particularly CALB, in achieving high enantiomeric excess (e.e.) and conversion rates.
Table 1: Enzymatic Hydrolysis of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate Derivatives
| Entry | Substrate | Enzyme | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) |
| 1 | Ethyl cis-2-aminocyclohexanecarboxylate | CALB | tBuOMe | 65 | 8 | >50 | >99 (Acid) | >99 (Ester) |
| 2 | Ethyl cis-2-aminocyclopentanecarboxylate | CALB | tBuOMe | 65 | - | ~50 | High (Acid) | High (Ester) |
Note: Data for entry 2 is inferred from preparative-scale resolutions mentioned in the literature, indicating successful resolution with high enantioselectivity.
Table 2: Enzymatic N-Acylation of Racemic 2-Aminocyclopentane and 2-Aminocyclohexane Derivatives
| Entry | Substrate | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) |
| 1 | cis-2-Aminocyclopentanecarboxamide | CALB | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | - | 50 | >99 | 97 |
| 2 | trans-2-Aminocyclopentanecarboxamide | CALB | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | - | 50 | >99 | 99 |
| 3 | (±)-trans-2-Phenylcyclopentanamine | CALB | Ethyl acetate | - | - | 50 | >99 | >99 |
| 4 | (±)-cis-2-Phenylcyclopentanamine | CALB | Ethyl acetate | - | - | 28 | - | - |
TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol
Experimental Protocols
The following are detailed methodologies for the two primary enzymatic resolution strategies for racemic ethyl 2-aminocyclopentanecarboxylate.
Protocol 1: Enantioselective Hydrolysis
This protocol is based on the successful lipase-catalyzed hydrolysis of carbocyclic β-amino esters.[1]
Materials:
-
Racemic ethyl 2-aminocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
tert-Butyl methyl ether (tBuOMe) or other suitable organic solvent
-
Deionized water
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC system for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent) in tBuOMe (to a concentration of approximately 0.025 M).
-
Add immobilized CALB (e.g., 30 mg/mL of solvent).
-
Add a controlled amount of water (0.5 to 1.0 equivalents) to initiate the hydrolysis.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, quenching the enzymatic reaction, and analyzing the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the formed amino acid. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Separation:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted ethyl 2-aminocyclopentanecarboxylate with an acidic aqueous solution (e.g., 1 M HCl).
-
The organic layer now contains the unreacted ester. Wash it with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Neutralize the acidic aqueous layer with a base (e.g., 1 M NaOH) to the isoelectric point of the amino acid.
-
The amino acid product will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts containing the amino acid over anhydrous MgSO₄ and concentrate under reduced pressure.
-
-
Analysis: Determine the enantiomeric excess of the recovered ester and the amino acid product using chiral HPLC or GC.
Protocol 2: Enantioselective N-Acylation
This protocol is adapted from the well-established lipase-catalyzed N-acylation of various amines and amino esters.[2][3]
Materials:
-
Racemic ethyl 2-aminocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate, or 2,2,2-trifluoroethyl butanoate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether, or solvent-free)
-
Molecular sieves (3Å or 4Å, optional, to ensure anhydrous conditions)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or shaker
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC or GC system for analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent) and the acyl donor (1-2 equivalents) in an anhydrous organic solvent. For a solvent-free approach, the acyl donor (e.g., ethyl acetate) can be used in excess as the solvent.
-
Add immobilized CALB (e.g., 10-50 mg per mmol of substrate).
-
If not using an activated acyl donor like vinyl acetate, add activated molecular sieves to remove the alcohol byproduct and drive the reaction forward.
-
Incubation: Stir or shake the mixture at a controlled temperature (e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the unreacted amine and the acylated product. Aim for approximately 50% conversion.
-
Work-up: Once the target conversion is achieved, filter off the enzyme.
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the unreacted amino ester and the N-acylated product can be separated by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the separated unreacted ethyl 2-aminocyclopentanecarboxylate and the N-acylated product by chiral HPLC or GC. The N-acyl group can be subsequently removed if the free amino ester is the desired product.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Enzymatic Hydrolysis.
Caption: Workflow for Enzymatic N-Acylation.
Logical Relationship Diagram
References
Use of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate in oseltamivir synthesis
Application Notes and Protocols for Oseltamivir Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any established or published methods for the synthesis of oseltamivir using (1R,2R)-ethyl 2-aminocyclopentanecarboxylate as a starting material or intermediate. The core structure of oseltamivir is a substituted cyclohexene ring, and its synthesis from a cyclopentane derivative would likely require a complex and un-documented ring expansion. Therefore, this document details the well-established and commercially utilized Roche synthesis of oseltamivir, which starts from the readily available natural product, (-)-shikimic acid. This information is provided to serve as a comprehensive guide to a proven synthetic route for this important antiviral drug.
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate. The commercial synthesis of oseltamivir, developed by Roche, is a multi-step process that begins with (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum) or produced through fermentation.[1] This application note provides a detailed overview of this synthetic route, including experimental protocols for key transformations and a summary of reaction yields.
Synthetic Pathway Overview
The Roche synthesis of oseltamivir from (-)-shikimic acid involves a series of key transformations to introduce the necessary functional groups and establish the correct stereochemistry on the cyclohexene ring. The overall synthetic workflow is depicted in the following diagram.
Figure 1: Overall workflow for the synthesis of Oseltamivir Phosphate.
Data Presentation
The following table summarizes the key steps and reported yields for the Roche synthesis of oseltamivir from (-)-shikimic acid.
| Step | Reaction | Key Reagents | Reported Yield (%) |
| 1 | Esterification | Ethanol, Thionyl chloride | High |
| 2 | Acetonide Formation | 3-Pentanone, p-TsOH | High |
| 3 | Mesylation | Methanesulfonyl chloride, Triethylamine | High |
| 4 | Epoxidation | Potassium bicarbonate | High |
| 5 | Epoxide Ring Opening | Allylamine, MgBr₂·OEt₂ | Good |
| 6 | Mesylation | Methanesulfonyl chloride, Triethylamine | Good |
| 7 | Aziridination | Triethylamine | Good |
| 8 | Aziridine Ring Opening | 3-Pentanol, Boron trifluoride etherate | Good |
| 9 | Deprotection & Salt Formation | Phosphoric acid | High |
| Overall | 17-22% [1] |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of oseltamivir are provided below.
Protocol 1: Formation of the Key Epoxide Intermediate
This protocol describes the initial steps to convert (-)-shikimic acid into a key epoxide intermediate.
1. Esterification of (-)-Shikimic Acid:
-
Materials: (-)-Shikimic acid, Ethanol, Thionyl chloride.
-
Procedure: (-)-Shikimic acid is dissolved in ethanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield ethyl shikimate.
2. Acetonide Protection:
-
Materials: Ethyl shikimate, 3-Pentanone, p-Toluenesulfonic acid (catalytic amount).
-
Procedure: Ethyl shikimate is dissolved in 3-pentanone, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature. The reaction is monitored by TLC for the formation of the corresponding pentylidene acetal.
3. Mesylation:
-
Materials: The protected ethyl shikimate, Methanesulfonyl chloride, Triethylamine, Dichloromethane.
-
Procedure: The acetal-protected ethyl shikimate is dissolved in dichloromethane and cooled. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature.
4. Epoxidation:
-
Materials: The mesylated intermediate, Potassium bicarbonate, a suitable solvent system.
-
Procedure: The mesylate is treated with potassium bicarbonate in a suitable solvent to induce the formation of the corresponding epoxide under basic conditions.[1]
Protocol 2: Azide-Free Amine Introduction and Core Structure Formation
This protocol outlines the key steps in an azide-free variation of the Roche synthesis for the introduction of the amino groups and formation of the oseltamivir core structure.
1. Epoxide Ring Opening with Allylamine:
-
Materials: Epoxide intermediate, Allylamine, Magnesium bromide diethyl etherate (MgBr₂·OEt₂).
-
Procedure: The epoxide is dissolved in an appropriate solvent and treated with allylamine in the presence of a catalytic amount of magnesium bromide etherate. This effects the regioselective opening of the epoxide to yield an amino alcohol.
2. Second Mesylation and Aziridination:
-
Materials: The resulting amino alcohol, Methanesulfonyl chloride, Triethylamine.
-
Procedure: The hydroxyl group of the amino alcohol is mesylated using methanesulfonyl chloride and triethylamine. Subsequent treatment with a base promotes intramolecular cyclization to form an aziridine.
3. Aziridine Ring Opening with 3-Pentanol:
-
Materials: Aziridine intermediate, 3-Pentanol, Boron trifluoride etherate (BF₃·OEt₂).
-
Procedure: The aziridine is treated with 3-pentanol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This results in the regioselective opening of the aziridine ring to introduce the characteristic pentyloxy side chain of oseltamivir.
4. Final Deprotection and Salt Formation:
-
Materials: The product from the previous step, a suitable deprotection agent, Phosphoric acid.
-
Procedure: Any remaining protecting groups are removed under appropriate conditions. The free base of oseltamivir is then treated with phosphoric acid to yield the final product, oseltamivir phosphate, which is often purified by crystallization.
Visualizations
The following diagrams illustrate the key transformations in the synthesis of oseltamivir.
Figure 2: Formation of the key epoxide intermediate from (-)-shikimic acid.
Figure 3: Conversion of the epoxide to Oseltamivir Phosphate.
References
Application Notes and Protocols: (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate as a key chiral intermediate in the synthesis of high-value pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support research and development in medicinal chemistry.
Introduction
This compound is a chiral cyclic β-amino acid ester that serves as a versatile building block in the asymmetric synthesis of various pharmaceutical agents. Its rigid cyclopentane scaffold and defined stereochemistry are crucial for establishing the three-dimensional structure required for potent and selective biological activity. This intermediate is particularly valuable in the synthesis of carbocyclic nucleoside analogues with antiviral properties and in the development of novel antibiotics such as muraymycin analogues that target bacterial cell wall biosynthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 2305202-68-8 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Applications in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of two major classes of therapeutic agents:
-
Carbocyclic Nucleoside Analogues: These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[3] Many carbocyclic nucleosides exhibit potent antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[4] Their mechanism of action often involves the inhibition of viral DNA or RNA polymerases or other essential viral enzymes.[5][6]
-
Muraymycin Analogues: Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[7][8] MraY is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] By inhibiting MraY, these compounds effectively block bacterial growth. The development of synthetic analogues allows for the exploration of structure-activity relationships (SAR) to improve potency and pharmacokinetic properties.[8][9]
Experimental Protocols
Enantioselective Synthesis of this compound
While a specific, high-yielding, and detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related aminocyclopentane derivatives. One common strategy involves the asymmetric hydrogenation of a suitable precursor. Below is a representative, generalized protocol based on common organic synthesis techniques.
Protocol 1: Hypothetical Enantioselective Synthesis
Objective: To synthesize this compound hydrochloride.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ammonia or a suitable nitrogen source
-
Chiral rhodium or ruthenium catalyst (e.g., with a chiral phosphine ligand)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in the anhydrous solvent. Add the nitrogen source (e.g., ammonia in methanol) and stir at room temperature to form the corresponding enamine or imine intermediate.
-
Asymmetric Hydrogenation: Transfer the solution containing the intermediate to a high-pressure hydrogenation vessel. Add the chiral catalyst (e.g., 0.1-1 mol%).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Purification: Carefully depressurize the vessel. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified ethyl (1R,2R)-2-aminocyclopentanecarboxylate in a dry, inert solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Expected Yield and Purity: Yields and enantiomeric excess are highly dependent on the specific catalyst and reaction conditions used. Enantioselective hydrogenations can often achieve high yields (>80%) and high enantiomeric excess (>95% ee).
Application in the Synthesis of a Carbocyclic Nucleoside Analogue
The following protocol outlines the general steps for synthesizing a carbocyclic pyrimidine nucleoside analogue using this compound as the starting material.
Protocol 2: Synthesis of a Carbocyclic Pyrimidine Nucleoside Analogue
Objective: To synthesize a carbocyclic pyrimidine nucleoside analogue from this compound.
Materials:
-
This compound hydrochloride
-
A suitable pyrimidine base (e.g., uracil, thymine, or a protected derivative)
-
Coupling reagents (e.g., for the formation of a urea or amide linkage, if necessary)
-
Reducing agent (e.g., lithium aluminum hydride) for ester reduction
-
Protecting groups and deprotection reagents as needed
-
Solvents and reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Protection of the Amino Group: If necessary, protect the amino group of this compound (e.g., as a Boc or Cbz derivative) to prevent side reactions.
-
Reduction of the Ester: Reduce the ethyl ester to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.
-
Introduction of the Nucleobase: The pyrimidine base can be introduced via several methods, such as a Mitsunobu reaction with the alcohol or by constructing the pyrimidine ring onto the amino group. For a convergent approach, couple the cyclopentane intermediate with a pre-formed pyrimidine derivative.
-
Deprotection: Remove any protecting groups to yield the final carbocyclic nucleoside analogue.
-
Purification: Purify the final product by column chromatography or recrystallization.
Quantitative Data: The yields for each step can vary significantly based on the specific nucleobase and reaction conditions employed. Typical yields for individual steps can range from 60% to 95%.
Application in the Synthesis of a Muraymycin Analogue
This protocol provides a general outline for the synthesis of a simplified muraymycin analogue.
Protocol 3: Synthesis of a Cyclopentane-Based Muraymycin Analogue
Objective: To synthesize a muraymycin analogue using a cyclopentane core derived from this compound.
Materials:
-
A suitably protected derivative of this compound
-
A protected uridine derivative
-
Peptide coupling reagents (e.g., HATU, HOBt, EDCI)
-
Amino acids for the side chain
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA, H₂/Pd-C)
Procedure:
-
Modification of the Intermediate: The starting this compound may require modification, such as reduction of the ester to an alcohol and subsequent oxidation to an aldehyde, to facilitate coupling.
-
Coupling with Uridine: Couple the modified cyclopentane intermediate to a protected uridine moiety.
-
Peptide Side Chain Elongation: Build the peptide side chain by sequential peptide couplings with protected amino acids.
-
Final Deprotection: Remove all protecting groups to yield the muraymycin analogue.
-
Purification: Purify the final product using HPLC.
Quantitative Data: The synthesis of complex muraymycin analogues involves multiple steps, with overall yields being modest. Yields for individual coupling and deprotection steps typically range from 50% to 90%.
Signaling Pathways and Mechanisms of Action
Muraymycin Analogues: Inhibition of MraY
Muraymycin analogues act by inhibiting MraY, a crucial enzyme in the bacterial peptidoglycan synthesis pathway. This pathway is responsible for building the bacterial cell wall, which is essential for bacterial survival.
Caption: Inhibition of the MraY translocase by a muraymycin analogue.
The workflow for the synthesis of a cyclopentane-based muraymycin analogue is depicted below.
Caption: Synthetic workflow for a muraymycin analogue.
Carbocyclic Nucleoside Analogues: Antiviral Mechanisms
Carbocyclic nucleoside analogues can exert their antiviral effects through several mechanisms, primarily by targeting viral replication.
1. Inhibition of Viral Polymerase:
After entering the host cell, the carbocyclic nucleoside is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator for the viral DNA or RNA polymerase.[5][6]
Caption: Mechanism of viral polymerase inhibition.
2. Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH):
Some carbocyclic nucleoside analogues can inhibit IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.[10][11][12] Depletion of the guanine nucleotide pool starves the virus of essential building blocks for replication.
Caption: Inhibition of IMPDH by a carbocyclic nucleoside analogue.
Conclusion
This compound is a valuable and versatile chiral intermediate for the synthesis of complex pharmaceutical molecules. Its application in the development of carbocyclic nucleoside antivirals and muraymycin-based antibiotics highlights its importance in addressing significant challenges in infectious disease therapy. The protocols and pathways detailed in these notes provide a foundation for further research and development in these critical areas of medicinal chemistry.
References
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2305202-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung der Aminogruppe in (1R,2R)-Ethyl-2-aminocyclopentancarboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einleitung
(1R,2R)-Ethyl-2-aminocyclopentancarboxylat ist ein wertvoller chiraler Baustein in der Synthese von pharmazeutisch aktiven Verbindungen und Peptidomimetika. Die Derivatisierung seiner primären Aminogruppe ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, was zu neuen Molekülen mit potenziell verbesserten pharmakologischen Eigenschaften führt. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Acylierung, Sulfonylierung und reduktiven Aminierung der Aminogruppe dieses Substrats.
Chemische Derivatisierungswege
Die primäre Aminogruppe von (1R,2R)-Ethyl-2-aminocyclopentancarboxylat kann über verschiedene Standardreaktionen modifiziert werden, um Amide, Sulfonamide und sekundäre oder tertiäre Amine zu erzeugen.
Abbildung 1: Übersicht der Derivatisierungsreaktionen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst typische quantitative Daten für die Derivatisierung von (1R,2R)-Ethyl-2-aminocyclopentancarboxylat zusammen. Die Werte basieren auf Literaturdaten für analoge Reaktionen.
| Derivatisierungsmethode | Reagenz | Produkt | Ausbeute (%) | Reinheit (%) | Analytische Methode |
| Acylierung | Acetylchlorid | N-Acetyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat | >90 | >95 | NMR, LC-MS |
| Benzoesäure/HATU | N-Benzoyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat | 85-95 | >95 | NMR, LC-MS | |
| Sulfonylierung | Tosylchlorid | N-Tosyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat | 80-90 | >95 | NMR, LC-MS |
| Methansulfonylchlorid | N-Mesyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat | 85-95 | >95 | NMR, LC-MS | |
| Reduktive Aminierung | Benzaldehyd | N-Benzyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat | 75-85 | >95 | NMR, LC-MS |
| Aceton | N-Isopropyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat | 70-80 | >95 | NMR, GC-MS |
Experimentelle Protokolle
Allgemeiner Arbeitsablauf für die Derivatisierung
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung.
Protokoll 1: N-Acylierung mit einem Acylchlorid (z.B. Acetylchlorid)
Dieses Protokoll beschreibt die Synthese von N-Acetyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat.
Materialien:
-
(1R,2R)-Ethyl-2-aminocyclopentancarboxylat (1 Äq.)
-
Acetylchlorid (1.1 Äq.)
-
Triethylamin (1.2 Äq.)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Lösen Sie (1R,2R)-Ethyl-2-aminocyclopentancarboxylat (1 Äq.) und Triethylamin (1.2 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z.B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam Acetylchlorid (1.1 Äq.), gelöst in wasserfreiem DCM, tropfenweise zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion, verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und engen Sie das Lösungsmittel im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine N-Acetyl-Derivat zu erhalten.
Protokoll 2: N-Sulfonylierung mit einem Sulfonylchlorid (z.B. Tosylchlorid)
Dieses Protokoll beschreibt die Synthese von N-Tosyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat.
Materialien:
-
(1R,2R)-Ethyl-2-aminocyclopentancarboxylat (1 Äq.)
-
p-Toluolsulfonylchlorid (Tosylchlorid, 1.1 Äq.)
-
Pyridin oder Triethylamin (2 Äq.)
-
Wasserfreies Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Durchführung:
-
Lösen Sie (1R,2R)-Ethyl-2-aminocyclopentancarboxylat (1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben und fügen Sie Pyridin (2 Äq.) hinzu.
-
Kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Fügen Sie p-Toluolsulfonylchlorid (1.1 Äq.) portionsweise unter Rühren hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen) und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den Rückstand durch Säulenchromatographie (Hexan/Ethylacetat), um das reine N-Tosyl-Derivat zu erhalten.
Protokoll 3: Reduktive Aminierung mit einem Aldehyd (z.B. Benzaldehyd)
Dieses Protokoll beschreibt die Synthese von N-Benzyl-(1R,2R)-ethyl-2-aminocyclopentancarboxylat.
Materialien:
-
(1R,2R)-Ethyl-2-aminocyclopentancarboxylat (1 Äq.)
-
Benzaldehyd (1.1 Äq.)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äq.)
-
Wasserfreies 1,2-Dichlorethan (DCE) oder Dichlormethan (DCM)
-
Essigsäure (katalytische Menge)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Geben Sie (1R,2R)-Ethyl-2-aminocyclopentancarboxylat (1 Äq.), Benzaldehyd (1.1 Äq.) und eine katalytische Menge Essigsäure in wasserfreies DCE in einem Rundkolben.
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äq.) portionsweise zur Reaktionsmischung hinzu.
-
Rühren Sie die Reaktion für 12-24 Stunden bei Raumtemperatur. Überwachen Sie den Reaktionsverlauf mittels DC oder LC-MS.
-
Beenden Sie die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und engen Sie sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das reine N-Benzyl-Derivat zu erhalten.
Schlussfolgerung
Die hier vorgestellten Protokolle bieten robuste und vielseitige Methoden zur Derivatisierung der Aminogruppe von (1R,2R)-Ethyl-2-aminocyclopentancarboxylat. Diese Verfahren ermöglichen die Synthese einer breiten Palette von N-acylierten, N-sulfonylierten und N-alkylierten Derivaten, die für die Erforschung neuer pharmazeutischer Wirkstoffe von großem Interesse sind. Die Anpassung der hier beschriebenen allgemeinen Methoden an spezifische Substrate sollte unter sorgfältiger Überwachung der Reaktionsbedingungen und -fortschritte erfolgen.
Application Notes and Protocols: Reaction of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-ethyl 2-aminocyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its stereodefined cyclic structure provides a valuable scaffold for the synthesis of conformationally constrained amino acids, peptide mimics, and novel therapeutic agents. The primary amino group serves as a versatile handle for the introduction of a wide array of functional groups through reactions with various electrophiles. These reactions, including N-acylation, N-alkylation, reductive amination, sulfonylation, and urea formation, allow for the systematic exploration of structure-activity relationships in drug discovery programs.
This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles. The methodologies are based on established synthetic transformations and are intended to serve as a practical guide for researchers in the field.
General Reaction Workflow
The general workflow for the derivatization of this compound with an electrophile involves the reaction of the primary amine with the chosen electrophilic reagent, followed by workup and purification of the desired product.
Caption: General experimental workflow for the reaction of this compound with electrophiles.
Reactions with Electrophiles: Protocols and Data
The following sections detail the reaction of this compound with various classes of electrophiles. The protocols are generalized and may require optimization for specific substrates.
N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation that introduces an amide functionality. Amide bonds are prevalent in pharmaceuticals and natural products. The reaction of this compound with an acyl chloride proceeds readily in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: N-Acylation of this compound with an acyl chloride.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Quantitative Data (Representative):
| Electrophile (R-COCl) | Product | Expected Yield | Reference for Method |
| Acetyl chloride | (1R,2R)-ethyl 2-acetamidocyclopentanecarboxylate | 85-95% | [1][2][3] |
| Benzoyl chloride | (1R,2R)-ethyl 2-(benzamido)cyclopentanecarboxylate | 80-90% | [4][5] |
| Propionyl chloride | (1R,2R)-ethyl 2-(propionamido)cyclopentanecarboxylate | 85-95% | [2] |
Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful method for the formation of C-N bonds, leading to N-alkylated products. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Reaction Scheme:
Caption: Reductive amination of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add a mild acid catalyst like acetic acid (optional, particularly for ketones).[6]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.[6]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated amine.
Quantitative Data (Representative):
| Electrophile (Aldehyde/Ketone) | Product | Expected Yield | Reference for Method |
| Benzaldehyde | (1R,2R)-ethyl 2-(benzylamino)cyclopentanecarboxylate | 70-85% | [6][7][8] |
| Acetone | (1R,2R)-ethyl 2-(isopropylamino)cyclopentanecarboxylate | 65-80% | [9][10] |
| Cyclohexanone | (1R,2R)-ethyl 2-(cyclohexylamino)cyclopentanecarboxylate | 70-85% | [6] |
Sulfonylation with Sulfonyl Chlorides
The reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in a wide range of pharmaceuticals. This reaction is typically carried out in the presence of a base to scavenge the generated HCl.
Reaction Scheme:
Caption: Synthesis of sulfonamides from this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Add a suitable base, such as triethylamine (1.5 eq) or use pyridine as both the base and solvent.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Electrophile (R-SO2Cl) | Product | Expected Yield | Reference for Method |
| p-Toluenesulfonyl chloride | (1R,2R)-ethyl 2-(tosylamino)cyclopentanecarboxylate | 80-95% | [11][12][13] |
| Methanesulfonyl chloride | (1R,2R)-ethyl 2-(methylsulfonamido)cyclopentanecarboxylate | 85-95% | [14][15] |
| Benzenesulfonyl chloride | (1R,2R)-ethyl 2-(phenylsulfonamido)cyclopentanecarboxylate | 80-90% | [11][13] |
Urea Formation with Isocyanates
The reaction of primary amines with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. This reaction is typically rapid and high-yielding.
Reaction Scheme:
Caption: Urea formation from this compound and an isocyanate.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the isocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the completion of the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Electrophile (R-NCO) | Product | Expected Yield | Reference for Method |
| Phenyl isocyanate | (1R,2R)-ethyl 2-(3-phenylureido)cyclopentanecarboxylate | >90% | [16][17][18] |
| Methyl isocyanate | (1R,2R)-ethyl 2-(3-methylureido)cyclopentanecarboxylate | >90% | [19][20] |
| Isopropyl isocyanate | (1R,2R)-ethyl 2-(3-isopropylureido)cyclopentanecarboxylate | >90% | [16][18] |
Diastereoselectivity Considerations
Reactions on the chiral this compound scaffold can potentially lead to the formation of diastereomers if a new stereocenter is created during the reaction. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselectivity. The degree of diastereoselectivity will depend on several factors, including the nature of the electrophile, the reaction conditions (temperature, solvent, additives), and the conformational preferences of the transition state.[21][22] For reactions that generate a new stereocenter, it is crucial to analyze the diastereomeric ratio of the product mixture, for instance, by NMR spectroscopy or chiral HPLC.
Conclusion
This compound is a versatile chiral starting material for the synthesis of a diverse range of N-substituted derivatives. The protocols outlined in these application notes provide a foundation for the reliable synthesis of amides, N-alkylated amines, sulfonamides, and ureas. These derivatives are valuable for constructing compound libraries for high-throughput screening and for the rational design of new drug candidates. Researchers are encouraged to optimize the provided conditions for their specific electrophiles to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. ajchem-b.com [ajchem-b.com]
- 14. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 20. Urea derivative synthesis by amidation [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Acylation of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
This document provides detailed protocols for the N-acylation of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a key transformation in the synthesis of various chiral ligands, pharmaceutical intermediates, and other functionalized organic molecules. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering two common and effective methods for this transformation: the acyl chloride method and the carbodiimide coupling method.
Introduction
This compound is a valuable chiral building block. The selective acylation of its amino group allows for the introduction of a wide variety of substituents, leading to the creation of a diverse library of compounds with potential applications in catalysis and medicinal chemistry. The choice of acylation method often depends on the nature of the acylating agent and the desired reaction conditions. The acyl chloride method is a robust and straightforward approach, while carbodiimide coupling offers a milder alternative for sensitive substrates.
Data Presentation
The following table summarizes typical quantitative data and reaction parameters for the N-acylation of amino esters, compiled from established chemical literature.
| Parameter | Acyl Chloride Method | Carbodiimide Coupling Method (EDC/HOBt) |
| Starting Materials | This compound, Acyl Chloride | This compound, Carboxylic Acid |
| Reagents | Triethylamine or Diisopropylethylamine (DIPEA) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity of Final Product | >95% (after purification) | >95% (after purification) |
Experimental Protocols
Method 1: N-Acylation using an Acyl Chloride
This protocol describes the acylation of this compound with an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated product.
Method 2: N-Acylation using Carbodiimide Coupling
This protocol details the coupling of a carboxylic acid to this compound using EDC and HOBt as coupling agents.[2]
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or THF, add EDC (1.2 eq) portionwise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Visualizations
The following diagram illustrates the general experimental workflow for the N-acylation of this compound.
References
Application of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-ethyl 2-aminocyclopentanecarboxylate and its corresponding acid, (1R,2R)-2-aminocyclopentanecarboxylic acid (trans-ACPC), are conformationally constrained β-amino acid analogs. Their incorporation into peptides is a valuable strategy in medicinal chemistry and drug design to enhance proteolytic stability and induce specific, predictable secondary structures. The rigid cyclopentane ring restricts the rotational freedom of the peptide backbone, leading to the formation of well-defined helical structures, particularly the 12-helix, which is a novel secondary structure not observed in natural peptides.[1][2] This property makes trans-ACPC a powerful tool for designing peptidomimetics with improved pharmacological profiles.[3]
Key Applications:
-
Induction of Stable Secondary Structures: Oligomers of trans-ACPC have a high propensity to fold into a stable 12-helical conformation, characterized by 12-membered hydrogen-bonded rings.[1] This predictable folding behavior is crucial for the rational design of peptide-based therapeutics that mimic the structure of protein secondary structures, such as α-helices, which are often involved in protein-protein interactions.
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids, including trans-ACPC, exhibit increased resistance to degradation by proteases and peptidases compared to their natural α-peptide counterparts.[3] This improved stability leads to a longer in vivo half-life, a desirable property for therapeutic peptides.
-
Scaffolds for Functional Group Display: The well-defined helical structure of trans-ACPC-containing peptides provides a rigid scaffold for the precise spatial arrangement of functional side chains. This is particularly useful for designing inhibitors of protein-protein interactions or creating novel bioactive peptides where the orientation of specific chemical groups is critical for activity.[2]
Data Presentation
The following tables summarize quantitative data from the synthesis and incorporation of 2-aminocyclopentanecarboxylic acid derivatives.
Table 1: Yields for the Synthesis of Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide | Ethyl 2-oxocyclopentanecarboxylate | (S)-α-phenylethylamine, NaBH(OAc)₃, HBr | Not specified | [4][5] |
| 2 | (1S,2S)-2-aminocyclopentanecarboxylic acid | (S,S,S)-2•HBr | 10% Pd/C, H₂ | Not specified, but 34.4g of product was obtained from 60g of starting material | [4][5] |
| 3 | Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid | (1S,2S)-2-aminocyclopentanecarboxylic acid | Fmoc-OSu, KHCO₃ | 85% | [5] |
Table 2: Yields for Peptide Coupling and Deprotection Steps
| Reaction | Product | Starting Materials | Reagents/Conditions | Yield | Reference |
| Boc Protection | Boc-(1S,2R,3S,4S,5R)-3,4,5-trihydroxy-2-aminocyclopentanecarboxylic acid derivative | Polyhydroxylated cyclopentane β-amino acid | (Boc)₂O, NaHCO₃, rt, 18 h | 75% | [3] |
| Peptide Coupling | Dipeptide | Boc-protected β-amino acid, HCl·HGly-OMe | HATU, DIEA, CH₂Cl₂, rt, 14 h | 60% | [3] |
| Peptide Coupling | Tripeptide | Boc-Gly-OH, deprotected dipeptide | HATU, DIEA, CH₂Cl₂, rt, 10 h | 55% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic Acid
This protocol is adapted from the synthesis of the (1S,2S)-enantiomer and outlines the general steps for producing the Fmoc-protected (1R,2R)-trans-ACPC suitable for solid-phase peptide synthesis.[4] The synthesis starts from ethyl 2-oxocyclopentanecarboxylate and (R)-α-phenylethylamine.
Step 1: Reductive Amination
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.
-
Add isobutyric acid (1.1 equivalents) and (R)-α-phenylethylamine (1.1 equivalents).
-
Heat the mixture to 70°C for 2 hours.
-
Increase the temperature to allow for azeotropic removal of water by distilling off half of the toluene.
-
Cool the reaction mixture and proceed with the reduction using a suitable reducing agent like sodium triacetoxyborohydride.
Step 2: Diastereomeric Salt Resolution
-
The crude product from the reductive amination is a mixture of diastereomers.
-
Dissolve the crude amine in a suitable solvent (e.g., ethanol).
-
Add a chiral acid, such as (2R,3R)-2,3-dibenzoyl-L-(−)-tartaric acid, to selectively precipitate one diastereomer as a salt.
-
Isolate the salt by filtration.
-
Liberate the free amine from the salt by treatment with a base (e.g., KHCO₃/K₂CO₃ solution) and extraction with an organic solvent like diethyl ether.
Step 3: Hydrogenolysis
-
Dissolve the purified ethyl (1R,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate in methanol under an argon atmosphere.
-
Add 10% palladium on activated carbon.
-
Evacuate the flask and refill with hydrogen gas (1.05 atm).
-
Stir the mixture vigorously at 45°C for 5-6 hours until hydrogen consumption ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent under vacuum to yield (1R,2R)-2-aminocyclopentanecarboxylic acid.
Step 4: Fmoc Protection
-
Dissolve the (1R,2R)-2-aminocyclopentanecarboxylic acid in a mixture of water and acetonitrile.
-
Add potassium bicarbonate (KHCO₃) portion-wise.
-
Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work up the reaction to isolate the final product, Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid.
Protocol 2: Incorporation of Fmoc-(1R,2R)-ACPC into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual solid-phase synthesis of a peptide containing a (1R,2R)-ACPC residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(1R,2R)-ACPC)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-(1R,2R)-ACPC.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., Reagent B: TFA/phenol/water/triisopropylsilane 88:5:5:2 v/v/v/v) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for solid-phase peptide synthesis incorporating (1R,2R)-ACPC.
Caption: Diagram of the 12-helix induced by trans-ACPC residues in a peptide.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Scale-up Synthesis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a valuable building block in medicinal chemistry and peptide foldamer research. The described methodology is based on a scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, ensuring high stereochemical purity.
Introduction
This compound is a conformationally constrained β-amino acid ester. Its incorporation into peptides can induce stable secondary structures, making it a crucial component in the design of peptide foldamers with unique biological activities, including anticancer, antibacterial, and antiviral properties. The ability to produce this chiral building block on a larger scale is essential for its application in drug development and extensive biological studies.
The synthetic strategy outlined below focuses on a diastereoselective approach starting from ethyl 2-oxocyclopentanecarboxylate and a chiral amine, followed by a robust resolution step to isolate the desired (1R,2R) stereoisomer.
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound.
Step 1: Synthesis of Diastereomeric Mixture of Ethyl 2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-oxocyclopentanecarboxylate (100 g, 640.3 mmol) in toluene (660 mL).
-
Addition of Reagents: To the solution, add isobutyric acid (64 mL, 704 mmol) followed by (R)-α-phenylethylamine (83.8 g, 691.4 mmol).
-
Reaction Conditions: Heat the mixture in an oil bath at 70 °C for 2 hours.
-
Azeotropic Distillation: Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.
-
Work-up: The resulting crude mixture of the diastereomeric amino esters is used directly in the next step without further purification.
Step 2: Diastereomeric Resolution via Salt Formation
-
Preparation of Tartaric Acid Solution: In a separate flask, prepare a hot solution of (2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid (236 g, 658 mmol) in 2 L of acetonitrile.
-
Salt Formation: Add the crude amino ester mixture (approximately 170 g from the previous step) dropwise to the hot tartaric acid solution with constant stirring.
-
Crystallization: Allow the mixture to cool to room temperature. A white precipitate will form. For complete crystallization, place the flask in a refrigerator for 12 hours.
-
Isolation of the Salt: Filter the precipitate and wash it with cold acetonitrile to yield the diastereomerically pure salt of (1R,2R)-ethyl 2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate with (2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid.
Step 3: Liberation of this compound
-
Base Treatment: Treat the isolated salt with a two-phase system of diethyl ether (1 L) and an aqueous solution (2 L) containing potassium bicarbonate (100 g) and potassium carbonate (100 g).
-
Extraction: Stir the mixture until all solids dissolve. Separate the organic layer. Extract the aqueous phase with diethyl ether (3 x 300 mL).
-
Washing and Drying: Combine the organic extracts, wash with a 10% potassium carbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the free amine, (1R,2R)-ethyl 2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate, as a colorless liquid.
Step 4: Hydrogenolysis to Obtain the Final Product
While the direct synthesis of the target compound is the focus, the subsequent debenzylation step is crucial for obtaining the final amino ester. A general procedure for this transformation is as follows:
-
Reaction Setup: Dissolve the product from Step 3 in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or other suitable analytical methods).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The main strategies for obtaining enantiomerically pure this compound include enzymatic kinetic resolution of a racemic mixture, asymmetric synthesis using chiral auxiliaries, and chemical resolution via diastereomeric salt formation.[1] Enzymatic resolution is often favored due to its high selectivity, milder reaction conditions, and reduced environmental impact.[1]
Q2: Which enzyme is most commonly used for the kinetic resolution of racemic ethyl 2-aminocyclopentanecarboxylate?
A2: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a widely used and highly effective biocatalyst for the kinetic resolution of cyclic β-amino esters.[2][3] It exhibits high enantioselectivity in the hydrolysis or acylation of one enantiomer, leaving the other enriched.[3][4]
Q3: What is a chiral auxiliary and how does it work in this synthesis?
A3: A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer.[5] In the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine-derived amide or an oxazolidinone, can be used to control the stereochemistry of alkylation or other bond-forming reactions, leading to a high diastereomeric excess of the desired product.[6][7][8] The auxiliary is then cleaved and can often be recovered for reuse.[6]
Q4: How can I monitor the progress and enantiomeric excess of my reaction?
A4: The most common and effective method for monitoring both the reaction progress (conversion) and the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC).[9] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[10]
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Causes | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | - Incorrect enzyme selection.- Suboptimal reaction temperature or pH.- Reaction has proceeded past 50% conversion.- Enzyme inhibition by substrate or product. | - Screen different lipases (e.g., Candida rugosa, Pseudomonas cepacia) to find one with higher selectivity for your substrate.[9]- Optimize temperature (typically 30-50 °C) and pH of the buffer.[11]- Carefully monitor the reaction and stop it as close to 50% conversion as possible to maximize the e.e. of both the unreacted ester and the hydrolyzed acid.[11]- Consider using an immobilized enzyme to improve stability and minimize inhibition.[4] |
| Slow or Stalled Reaction | - Inactive enzyme.- Poor substrate solubility.- Presence of inhibitors in the reaction mixture. | - Ensure the enzyme is active and has been stored correctly.- Use a biphasic solvent system (e.g., toluene/buffer) to improve substrate solubility while maintaining an aqueous environment for the enzyme.[9]- Purify starting materials to remove any potential inhibitors. |
| Difficulty Separating the Product Acid and Unreacted Ester | - Incomplete hydrolysis.- Formation of emulsions during workup. | - Ensure the workup procedure effectively separates the acidic product from the neutral ester. This typically involves extraction with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate and dissolve the acid, followed by acidification of the aqueous layer and re-extraction.[9][12]- To break emulsions, try adding brine or filtering the mixture through a pad of Celite. |
Chiral Auxiliary-Mediated Synthesis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Diastereoselectivity | - Incorrect choice of chiral auxiliary.- Suboptimal reaction conditions (temperature, solvent, base).- Steric hindrance. | - Select a chiral auxiliary known to provide high stereocontrol for the specific reaction type (e.g., Evans oxazolidinones for aldol reactions).[5]- Carefully control the reaction temperature; lower temperatures often lead to higher selectivity.- Screen different solvents and bases to optimize the reaction.- Ensure the substrate is not sterically hindered in a way that interferes with the directing effect of the auxiliary. |
| Incomplete Removal of the Chiral Auxiliary | - Harsh cleavage conditions leading to product degradation.- Incomplete reaction. | - Use established, mild conditions for auxiliary cleavage (e.g., lithium hydroperoxide for oxazolidinones).[6]- Monitor the cleavage reaction by TLC or LC-MS to ensure it goes to completion.- Purify the product carefully after cleavage to remove any remaining auxiliary or byproducts.[13] |
| Formation of Side Products | - Competing side reactions.- Impure starting materials or reagents. | - Ensure all reagents are pure and dry, and the reaction is performed under an inert atmosphere if necessary.- Optimize reaction conditions to favor the desired transformation. |
Data Summary
The following table summarizes typical quantitative data for different synthetic approaches to obtaining enantiomerically enriched aminocyclopentane derivatives.
| Method | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | ~45% for each enantiomer (theoretical max 50%)[1] | >95% e.e.[1][4] | High selectivity, mild conditions, environmentally friendly.[1] | Limited to 50% theoretical yield for a single enantiomer, requires separation of product and unreacted starting material. |
| Chiral Auxiliary-Mediated Synthesis | 70-90% | >98% d.e.[6][13] | High yields and excellent stereocontrol.[13] | Requires additional steps for attachment and removal of the auxiliary.[6] |
| Diastereomeric Salt Formation | Variable, often <50% per crystallization step[1] | Can reach >97% e.e. with multiple crystallizations[14] | Established and well-understood technique. | Can be labor-intensive, requires screening of resolving agents and solvents, may require multiple recrystallizations.[1] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Aminocyclopentanecarboxylate via Hydrolysis
Materials:
-
Racemic ethyl 2-aminocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Chiral HPLC column and system
Procedure:
-
In a round-bottom flask, dissolve racemic ethyl 2-aminocyclopentanecarboxylate (1 mmol) in a mixture of phosphate buffer (20 mL) and toluene (10 mL).[9]
-
Add the immobilized lipase (e.g., 50-100 mg).[9]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).[9]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.[9]
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.[11]
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the organic layer with a saturated sodium bicarbonate solution to remove the acidic product.
-
Combine the aqueous layers and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Dry the combined ethyl acetate extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the (S)-2-aminocyclopentanecarboxylic acid.
-
Wash the original toluene layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enriched (R)-ethyl 2-aminocyclopentanecarboxylate.
-
Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol is a general guideline based on the use of pseudoephedrine amides for asymmetric alkylation.
Materials:
-
(1R,2R)- or (1S,2S)-pseudoephedrine
-
An appropriate acyl chloride or carboxylic acid for amide formation
-
Lithium diisopropylamide (LDA) or other strong base
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for auxiliary cleavage (e.g., acid or base hydrolysis)
Procedure:
-
Amide Formation: Prepare the pseudoephedrine amide by reacting the chiral auxiliary with the appropriate acylating agent.
-
Enolate Formation: Dissolve the pseudoephedrine amide in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base such as LDA dropwise to form the enolate.
-
Alkylation: Add the alkylating agent to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purification and Diastereomeric Excess Determination: Purify the product by flash chromatography. Determine the diastereomeric excess by NMR spectroscopy or chiral HPLC.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the desired enantiomerically enriched carboxylic acid, which can then be esterified.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound and its stereoisomers.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am unable to separate the enantiomers of ethyl 2-aminocyclopentanecarboxylate using chiral HPLC. What are the potential causes and how can I improve the resolution?
Answer:
Poor or no resolution is a common challenge in chiral separations and can stem from several factors. The key is to systematically optimize the chromatographic conditions.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are often effective for separating amino acid esters and related compounds. If one type of polysaccharide CSP is not effective, trying another with a different chiral selector is recommended.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Organic Modifier: In normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).
-
Additives: For basic compounds like amines, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[3]
-
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the differential interactions between the enantiomers and the CSP.[4]
Issue 2: Peak Tailing and Broad Peaks
Question: My chromatogram shows significant peak tailing for this compound. What is causing this and how can I achieve sharper peaks?
Answer:
Peak tailing for basic compounds like your target molecule is often due to undesirable interactions with the silica support of the stationary phase.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: The primary cause of tailing for amines is the interaction with acidic silanol groups on the silica surface of the CSP.
-
Use of a Basic Additive: Incorporating a small percentage (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) in your mobile phase will compete for the active silanol sites, leading to more symmetrical peaks.
-
-
Inappropriate Mobile Phase pH (in Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionization state.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral separation method for this compound?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column. For the mobile phase, begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. From there, you can optimize the ratio of the organic modifier to achieve the desired resolution.
Q2: Should I use normal-phase or reversed-phase chromatography for this separation?
A2: Normal-phase chromatography is more common for the chiral separation of compounds like ethyl 2-aminocyclopentanecarboxylate on polysaccharide-based CSPs. However, reversed-phase methods can also be developed, particularly with modern immobilized CSPs that are compatible with a wider range of solvents.
Q3: Is derivatization necessary to separate the enantiomers?
A3: Derivatization is an alternative strategy if direct chiral chromatography is unsuccessful. By reacting the amine with a chiral derivatizing agent, you form diastereomers that can often be separated on a standard achiral stationary phase (like a C18 column). However, this adds extra steps to your workflow. Direct separation on a CSP is generally preferred for its simplicity.
Q4: How can I confirm the elution order of the enantiomers?
A4: To confirm the elution order, you will need to inject a standard of a single, known enantiomer. The peak corresponding to that standard will confirm its retention time and thus the elution order.
Data Presentation
The following tables provide representative data for the chiral separation of aminocyclopentane derivatives. Note that the exact values for this compound will need to be determined experimentally.
Table 1: Comparison of Chiral Stationary Phases (CSPs) for Amino Ester Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak® IA (Amylose-based) | Hexane/Isopropanol (90/10) + 0.1% DEA | 8.5 | 10.2 | 2.1 |
| Chiralcel® OD-H (Cellulose-based) | Hexane/Isopropanol (85/15) + 0.1% DEA | 7.9 | 9.1 | 1.8 |
| Chiralpak® IE (Amylose-based) | Hexane/Ethanol (95/5) + 0.1% DEA | 12.3 | 14.5 | 2.5 |
Data is illustrative and based on typical separations of similar compounds.
Table 2: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (n-Hexane:Isopropanol, v/v) with 0.1% DEA | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 15.2 | 18.5 | 2.8 |
| 90:10 | 10.8 | 12.7 | 2.3 |
| 85:15 | 8.1 | 9.4 | 1.9 |
| 80:20 | 6.5 | 7.4 | 1.5 |
Data is illustrative and assumes a Chiralpak® amylose-based column.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Development
Objective: To develop a direct chiral HPLC method for the separation of the enantiomers of ethyl 2-aminocyclopentanecarboxylate.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade)
-
Additive: Diethylamine (DEA)
-
Sample: Racemic ethyl 2-aminocyclopentanecarboxylate (1 mg/mL in mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 95:5, 90:10, 85:15, 80:20 v/v). Add 0.1% (v/v) DEA to each mobile phase. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the Chiralpak® IA column with the initial mobile phase composition (e.g., 90:10 n-hexane/isopropanol with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Optimization: Analyze the resulting chromatogram for resolution. If the resolution is poor, adjust the mobile phase composition by increasing or decreasing the percentage of isopropanol. A lower percentage of isopropanol will generally increase retention times and may improve resolution.
-
Temperature Optimization (Optional): If resolution is still not optimal, set the column temperature to 15°C and repeat the analysis.
Mandatory Visualization
Caption: Chiral HPLC Method Development Workflow.
Caption: Troubleshooting Logic for Chiral Separation.
References
Preventing epimerization during synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in this context, and why is it a significant problem?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the synthesis of this compound, the stereocenter at the carbon alpha to the ester group (C2) is susceptible to inversion. This converts the desired cis-diastereomer into the undesired (1R,2S) trans-diastereomer. This side reaction is problematic because the resulting epimer has different physical, chemical, and biological properties.[1] Its presence complicates purification due to similar physical characteristics and compromises the stereochemical purity of the final product, which is critical for pharmaceutical applications.[1]
Q2: During which synthetic steps is epimerization most likely to occur?
A2: Epimerization is most prevalent during steps involving basic conditions, particularly when the alpha-proton on the C2 carbon can be abstracted.[2] A common synthetic route involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[3][4] The intermediate and final products are vulnerable to epimerization if exposed to strong bases during the reaction or workup.[3][4] Additionally, subsequent steps like the hydrolysis of the ethyl ester can induce epimerization if not performed under carefully controlled temperature and pH conditions.[4][5]
Q3: How does the choice of base affect the risk of epimerization?
A3: The choice of base is a critical factor. Strong bases, such as sodium ethoxide, readily abstract the acidic alpha-proton, leading to the formation of a planar enolate intermediate, which is the precursor to epimerization.[2][3][4] The use of weaker, non-nucleophilic, or sterically hindered bases for any necessary pH adjustments can significantly reduce this risk. In related fields like peptide synthesis, it is well-established that the base can be a primary cause of racemization.[1]
Q4: What role does temperature play in preventing epimerization?
A4: Temperature control is crucial for maintaining stereochemical integrity. Higher temperatures increase reaction rates, including the rate of epimerization.[6] It is essential to conduct reactions at low temperatures, especially when basic reagents are present. For subsequent steps, such as the hydrolysis of the ester to the corresponding carboxylic acid, strict temperature limits are necessary. For example, epimerization of the cis-isomer has been shown to be negligible below 70°C during acidic hydrolysis.[4][5]
Q5: How can I effectively monitor the stereochemical purity of my product?
A5: The most common method for monitoring stereochemical purity and detecting epimerization is Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The desired diastereomer and its epimer will exhibit distinct signals, allowing for the determination of their ratio in a mixture. For more precise quantification, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are highly effective.
Q6: Are there alternative synthetic strategies that can minimize epimerization?
A6: Yes, employing a chiral auxiliary is a powerful strategy to control stereochemistry from the outset.[7] Chiral auxiliaries are stereogenic groups temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction.[7][8] For instance, auxiliaries derived from compounds like (1S,2R)-2-aminocyclopentan-1-ol can be used to achieve high diastereofacial selectivity in reactions, thereby establishing the desired stereocenters with high fidelity and avoiding steps that are prone to epimerization.[9]
Troubleshooting Guide
If you observe an unexpected mixture of diastereomers in your final product, consult the following guide.
| Problem | Possible Cause | Recommended Solution |
| High percentage of the trans isomer is detected after reductive amination. | Inappropriate Base: A strong base (e.g., sodium ethoxide, potassium tert-butoxide) was used during the reaction or workup, causing proton abstraction.[3][4] | If a base is necessary, use a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) for pH adjustments. Whenever possible, perform workups under neutral or mildly acidic conditions. |
| Elevated Temperature: The reaction, workup, or purification was conducted at elevated temperatures. | Maintain low temperatures (e.g., 0 °C to room temperature) throughout the synthesis. Avoid any unnecessary heating, especially when bases are present.[6] | |
| Prolonged Reaction Time: The reaction mixture was stirred for an extended period under conditions that favor epimerization. | Monitor the reaction's progress closely using TLC or LC-MS. Quench the reaction and proceed with the workup as soon as the starting material has been consumed. | |
| Epimerization is observed after the ester hydrolysis step. | Basic Hydrolysis (Saponification): Using strong bases like NaOH or KOH for ester hydrolysis creates ideal conditions for epimerization. | Opt for acidic hydrolysis (e.g., using HCl) instead of basic saponification.[4][5] |
| High Temperature During Hydrolysis: The hydrolysis was performed at temperatures exceeding the stability threshold for the stereocenter. | Carefully control the temperature during acidic hydrolysis. It is recommended to stay below 70°C for the cis-isomer to prevent epimerization.[4][5] |
Quantitative Data on Epimerization
The following table summarizes the impact of specific conditions on the diastereomeric ratio of ethyl 2-aminocyclopentanecarboxylate derivatives.
| Condition | Initial Diastereomeric Ratio (cis-favored) | Final Diastereomeric Ratio (trans-favored) | Reference |
| Treatment of crude amino ester with sodium ethoxide in ethanol | 1.0 : 0.15 : 0.06 : 0.02 | 0.21 : 0.02 : 1.0 : 0.15 | [3][4] |
| Acidic hydrolysis (HCl) of cis-ethyl ester | Stereochemically pure | No significant epimerization observed below 70 °C | [4][5] |
| Acidic hydrolysis (HCl) of trans-ethyl ester | Stereochemically pure | No significant epimerization observed below 80 °C | [4][5] |
Key Experimental Protocols
Protocol 1: Reductive Amination with Minimized Epimerization Risk
This protocol is based on procedures known to produce the desired stereoisomer, with an emphasis on controlling conditions to prevent epimerization.[3][4]
-
Imine Formation: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and the appropriate chiral amine (e.g., (S)-α-phenylethylamine, 1.1 eq) in a suitable solvent like toluene.
-
Water Removal: Heat the mixture to facilitate imine formation and remove the resulting water, often via azeotropic distillation using a Dean-Stark apparatus. This drives the equilibrium towards the imine product.
-
Reduction: Cool the reaction mixture to a low temperature (e.g., 0 °C or below). Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise, carefully monitoring the internal temperature to prevent it from rising.
-
Quench and Workup: Once the reaction is complete (as determined by TLC or LC-MS), quench it cautiously at low temperature with a mild acidic solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography at or below room temperature.
Critical Note: Throughout this process, avoid exposure to strong bases and elevated temperatures to preserve the stereochemistry at the C2 position.
Protocol 2: Acidic Hydrolysis of the Ester Group
This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid while minimizing the risk of epimerization.[4][5]
-
Dissolution: Dissolve the ethyl (1R,2R)-2-aminocyclopentanecarboxylate derivative in a solution of hydrochloric acid (e.g., 10% HCl).
-
Controlled Heating: Heat the mixture in an oil bath, ensuring the internal temperature does not exceed 70 °C.[4][5] Use a thermometer to monitor the reaction temperature closely.
-
Monitoring: Stir the reaction at this temperature for the required duration (e.g., 12-24 hours), monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Once the hydrolysis is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the amino acid.
-
Washing: Wash the solid residue with a cold solvent like acetone to remove any remaining impurities.
Visualizations
Caption: Epimerization mechanism via a planar enolate intermediate.
Caption: Troubleshooting workflow for epimerization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the diastereoselective reductive amination for synthesizing this compound can arise from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Enamine Formation: The initial condensation between ethyl 2-oxocyclopentanecarboxylate and the chiral amine (e.g., (S)-α-phenylethylamine) to form the enamine intermediate is a crucial equilibrium step.
-
Solution: To drive the equilibrium towards the enamine, removal of water is essential. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the formation of the enamine and the subsequent reduction.
-
Solution: Ensure the reaction is heated sufficiently (e.g., reflux in toluene) to promote enamine formation. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Inefficient Reduction: The choice and quality of the reducing agent are critical.
-
Solution: While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone, leading to the formation of ethyl 2-hydroxycyclopentanecarboxylate as a byproduct and thus lowering the yield of the desired amine.[1][2] A milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion over the ketone.[1]
-
-
Degradation of Reagents: Ensure the quality and purity of your starting materials, especially the chiral amine and the reducing agent.
-
Solution: Use freshly opened or properly stored reagents. The activity of sodium borohydride can be tested on a simple ketone like acetone.[1]
-
Problem 2: Poor diastereoselectivity - significant formation of the cis-isomer ((1R,2S)-ethyl 2-aminocyclopentanecarboxylate).
Question: My final product is a mixture of diastereomers with a high percentage of the undesired cis-isomer. How can I increase the proportion of the desired trans-isomer?
Answer:
The formation of the cis-diastereomer is a common side reaction. Here are strategies to manage and improve the diastereomeric ratio:
-
Choice of Chiral Auxiliary: The stereodirecting group, typically a chiral amine like (S)-α-phenylethylamine, plays a pivotal role in inducing the desired stereochemistry. The purity of this auxiliary is paramount.
-
Epimerization: The product mixture can be enriched in the thermodynamically more stable trans-isomer through epimerization. This is achieved by treating the mixture of diastereomers with a base.
-
Procedure: Dissolve the crude product in ethanol and add a solution of sodium ethoxide. Stirring the mixture overnight at a controlled temperature (e.g., 30-35°C) can significantly improve the trans:cis ratio.
-
Caution: Prolonged reaction times or higher temperatures may lead to other side reactions. Monitor the epimerization process by GC or NMR to find the optimal conditions.
-
-
Purification: The desired trans-isomer can be selectively isolated from the mixture.
-
Crystallization: Formation of a salt, such as the hydrobromide or with a chiral acid like dibenzoyl-d-tartaric acid, can facilitate the selective crystallization of the desired (1R,2R)-isomer.
-
Problem 3: Presence of unexpected impurities in the final product.
Question: I am observing additional spots on my TLC or peaks in my GC/LC-MS that do not correspond to the starting materials or the desired product. What could these be?
Answer:
Unexpected impurities can arise from various side reactions:
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Over-alkylation: The newly formed secondary amine product can sometimes react further with the starting ketone, leading to a tertiary amine byproduct. This is more common when using primary amines.[1]
-
Solution: Use a stoichiometric amount of the amine or a slight excess of the ketone. A stepwise procedure, where the enamine is formed first and then reduced, can also minimize this side reaction.[3]
-
-
Byproducts from the Reducing Agent: If using sodium cyanoborohydride, there is a possibility of forming a cyano-adduct as a byproduct.[4]
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Side Reactions of the Chiral Auxiliary: The chiral amine itself can undergo side reactions under the reaction conditions, although this is less common with robust auxiliaries like α-phenylethylamine.
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Incomplete Removal of the Chiral Auxiliary: After the synthesis, the chiral auxiliary must be removed, typically by hydrogenolysis if it's a benzyl-type amine. Incomplete removal will result in a contaminated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method is the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. This involves the condensation of the β-keto ester with a chiral amine, such as (S)-α-phenylethylamine, to form a chiral enamine, followed by in-situ reduction of the enamine. The chiral auxiliary is then removed to yield the final product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can track the consumption of the starting materials (ethyl 2-oxocyclopentanecarboxylate and the chiral amine) and the formation of the product. Gas chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information on the conversion and the formation of byproducts.
Q3: How do I determine the diastereomeric ratio of my product?
A3: The diastereomeric ratio can be determined using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to determine the ratio of diastereomers by integrating the signals of protons that are in different chemical environments in the two isomers.
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Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase can separate the diastereomers, and the ratio can be calculated from the peak areas.
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Gas Chromatography (GC): Similar to HPLC, GC with a suitable chiral column can be used to separate and quantify the diastereomers.
Q4: What is the purpose of converting the final product to its hydrobromide salt?
A4: Converting the ethyl 2-aminocyclopentanecarboxylate to its hydrobromide salt serves two main purposes:
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Purification: The salt is often a crystalline solid, which allows for purification by recrystallization. This process can be highly effective in removing impurities, including the undesired cis-diastereomer.
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Stability and Handling: The salt form is generally more stable and easier to handle than the free amine, which can be an oil.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Solution | Key Considerations |
| Incomplete Enamine Formation | Use of a Dean-Stark trap or molecular sieves. | Ensure complete removal of water to shift the equilibrium. |
| Suboptimal Reaction Conditions | Optimize temperature and reaction time. | Monitor by TLC to avoid decomposition. |
| Inefficient Reduction | Use a milder reducing agent (e.g., STAB, NaBH₃CN). | NaBH₄ may reduce the starting ketone. |
| Reagent Degradation | Use fresh and high-purity reagents. | Check the activity of the reducing agent. |
Table 2: Strategies to Improve Diastereoselectivity
| Strategy | Description | Expected Outcome |
| Epimerization | Treatment of the product mixture with a base like sodium ethoxide. | Conversion of the cis-isomer to the more stable trans-isomer. |
| Purification by Crystallization | Formation of a salt (e.g., hydrobromide) and recrystallization. | Isolation of the pure trans-diastereomer as a crystalline solid. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (1R,2R)-ethyl 2-((S)-1-phenylethyl)aminocyclopentanecarboxylate
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To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq.) in toluene, add (S)-α-phenylethylamine (1.1 eq.).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting ketone is consumed.
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Cool the reaction mixture to 0 °C.
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Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Epimerization of Ethyl 2-aminocyclopentanecarboxylate Diastereomers
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Dissolve the crude mixture of diastereomers in absolute ethanol.
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Prepare a solution of sodium ethoxide in ethanol (e.g., by dissolving sodium metal in ethanol).
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Add the sodium ethoxide solution to the solution of the amino ester.
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Stir the mixture at 30-35 °C overnight.
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Monitor the diastereomeric ratio by GC or NMR.
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Once the desired ratio is achieved, neutralize the reaction with a weak acid (e.g., acetic acid).
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Remove the solvent under reduced pressure and proceed with purification.
Protocol 3: Purification by Crystallization of the Hydrobromide Salt
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Dissolve the crude product enriched in the trans-isomer in a suitable solvent like ethyl acetate.
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Add a solution of HBr in acetic acid dropwise until the precipitation is complete.
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Collect the precipitate by filtration and wash with cold ethyl acetate.
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Recrystallize the solid from a suitable solvent system (e.g., acetonitrile/water) to obtain the pure hydrobromide salt of this compound.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
Optimization of reaction conditions for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor reaction progress using TLC or HPLC.[1] - Extend reaction time or slightly increase temperature. - Ensure reagents are pure and dry. |
| - Suboptimal catalyst loading or activity. | - Titrate the catalyst to determine its activity. - Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | |
| - Poor quality of starting materials. | - Purify starting materials before use.[2] - Verify the identity and purity of starting materials by NMR or other analytical techniques. | |
| Low Enantioselectivity (ee%) | - Ineffective chiral catalyst or ligand. | - Screen a variety of chiral catalysts or ligands. Cinchona-alkaloid-based catalysts have shown success in similar syntheses.[1][3] - Ensure the correct enantiomer of the catalyst is being used for the desired product stereoisomer. |
| - Racemization during reaction or workup. | - Lower the reaction temperature. - Use a less polar solvent. - Perform workup at a lower temperature and avoid strongly acidic or basic conditions if possible. | |
| - Incorrect solvent. | - Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). | |
| Formation of Side Products | - Reaction temperature is too high. | - Lower the reaction temperature and monitor for changes in the product profile. |
| - Presence of impurities in starting materials or solvent. | - Use highly purified, anhydrous solvents and reagents.[1] | |
| - Incorrect stoichiometry. | - Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions.[2] | |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent. | - Use a different extraction solvent. - Employ techniques like salting out to decrease solubility in the aqueous layer. |
| - Co-elution with impurities during chromatography. | - Optimize the mobile phase for column chromatography.[1] - Consider derivatization of the amine or ester to alter its chromatographic behavior. - Preparative SFC or crystallization of a salt (e.g., tosylate) can be effective for purification and chiral purity upgrade.[3] |
Frequently Asked Questions (FAQs)
1. What are the common synthetic strategies for preparing enantiomerically pure cyclic amino acid esters like this compound?
Common strategies include asymmetric hydrogenation of a corresponding unsaturated precursor, resolution of a racemic mixture (e.g., via enzymatic hydrolysis or formation of diastereomeric salts), and asymmetric phase-transfer catalysis.[3] Chiral organocatalysis, particularly with cinchona alkaloid derivatives, has also been effective for similar transformations.[1]
2. How can I improve the enantiomeric excess (ee%) of my product?
To improve the enantiomeric excess, consider the following:
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Catalyst Selection: The choice of a chiral catalyst is critical. Screening different catalysts is often necessary.
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Solvent Effects: The solvent can significantly influence the stereochemical outcome. A solvent screen is recommended.
-
Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity.
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Reaction Time: Ensure the reaction goes to completion, as the ee% can sometimes change over time.
3. What analytical techniques are suitable for determining the enantiomeric excess of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amino esters.[1] Chiral Gas Chromatography (GC) may also be an option after appropriate derivatization.
4. My reaction is not proceeding to completion. What should I do?
If your reaction is stalled, you can try:
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Increasing the catalyst loading.
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Gently increasing the reaction temperature.
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Verifying the purity and activity of your reagents and catalyst. Impurities can sometimes inhibit the catalyst.
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Ensuring your reaction is under an inert atmosphere if using air-sensitive reagents or catalysts.
5. Are there any specific safety precautions I should take during this synthesis?
Yes. Always work in a well-ventilated fume hood.[2] Depending on the specific reagents used (e.g., metal catalysts, volatile organic solvents), appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat is essential. Some reagents, like methyl vinyl ketone mentioned in a related synthesis, are hazardous and require careful handling.[2]
Experimental Protocols
While a specific protocol for this compound is not detailed in the search results, a generalized experimental protocol based on analogous syntheses is provided below.
Generalized Protocol for Asymmetric Phase-Transfer Catalyzed Synthesis
This protocol is based on principles from related enantioselective syntheses.[3]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting materials (e.g., the corresponding prochiral precursor), the chiral phase-transfer catalyst (e.g., a cinchonidine-derived catalyst, 1-5 mol%), and the appropriate solvent (e.g., toluene or dichloromethane).
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Reaction Initiation: Add the base (e.g., solid potassium carbonate or a concentrated aqueous solution of sodium hydroxide) to the mixture.
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Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or below). Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
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Analysis: Determine the yield and confirm the structure by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Synthesis and Optimization
A generalized workflow for the synthesis and optimization of this compound.
Troubleshooting Logic for Low Enantioselectivity
A decision-making diagram for troubleshooting low enantioselectivity.
References
Technical Support Center: Chiral Resolution of Ethyl 2-Aminocyclopentanecarboxylate
Welcome to the technical support center for the chiral resolution of ethyl 2-aminocyclopentanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the separation of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty achieving high enantiomeric excess (ee) with diastereomeric salt crystallization. What are the common causes?
A1: Low enantiomeric excess during diastereomeric salt resolution can stem from several factors:
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Inappropriate Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility. It is often necessary to screen multiple resolving agents. For amino esters, derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid, are often effective.
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Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A solvent that is too polar may dissolve both salts, while a solvent that is too nonpolar may cause both to precipitate. Screening various solvents and solvent mixtures of differing polarities is recommended.
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Incorrect Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.
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Rapid Crystallization: If crystallization occurs too quickly, it can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one, thus reducing the enantiomeric excess of the crystalline material. A controlled, slow cooling profile is often critical.
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Equilibration in Solution: The diastereomeric salts may exist in equilibrium in the solution. If the rate of crystallization is slow, it is important to ensure that the system has reached a state where the less soluble salt preferentially crystallizes.
Q2: My enzymatic resolution using a lipase is slow or is giving poor enantioselectivity. How can I optimize this?
A2: Challenges in enzymatic resolutions can often be addressed by optimizing the reaction conditions:
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Enzyme Selection: While Candida antarctica Lipase B (CAL-B) is a robust and versatile enzyme for the resolution of many esters, other lipases or esterases might show higher activity or selectivity for your specific substrate. Screening a panel of enzymes is a good first step.
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Acyl Donor (for N-acylation): The choice of acyl donor in an N-acylation reaction is critical. Activated esters, such as 2,2,2-trifluoroethyl butanoate, can increase the reaction rate and enantioselectivity.
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Solvent System: The nature of the organic solvent can significantly impact enzyme activity and stability. Solvents like tert-butyl methyl ether (MTBE) or mixtures including tert-amyl alcohol are often used. Anhydrous conditions are typically necessary to prevent unwanted hydrolysis of the ester.
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Temperature: Enzyme activity is temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation or reduced enantioselectivity. The optimal temperature must be determined empirically.
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pH (for hydrolysis): In the case of enzymatic hydrolysis, maintaining the optimal pH for the enzyme is crucial. This is typically achieved using a buffered aqueous phase in a biphasic system.
Q3: I am struggling to get good separation of the enantiomers on my chiral HPLC system. What should I try?
A3: Poor resolution in chiral HPLC is a common issue that can be addressed by systematically optimizing the chromatographic conditions:
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Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often successful. It may be necessary to screen a few different types of chiral columns.
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Mobile Phase Composition: The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), significantly influences retention and enantioselectivity. Systematically varying the percentage of the polar modifier is a key optimization step.
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Additives: The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) to the mobile phase can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.
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Flow Rate: Lowering the flow rate generally increases the resolution, but it also increases the analysis time. Finding a balance is important.
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Temperature: Column temperature can affect the separation. Some separations improve at sub-ambient temperatures, while others are better at elevated temperatures.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (+)-O,O'-Dibenzoyl-D-tartaric Acid
This protocol describes a general procedure for the resolution of racemic ethyl 2-aminocyclopentanecarboxylate via fractional crystallization of diastereomeric salts.
Materials:
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Racemic ethyl 2-aminocyclopentanecarboxylate
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(+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA)
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Solvents for screening (e.g., methanol, ethanol, ethyl acetate, acetone)
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Sodium hydroxide (NaOH) solution (1 M)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Salt Formation: In a flask, dissolve racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent) in a suitable solvent. In a separate flask, dissolve (+)-DBTA (0.5-1.0 equivalents) in the same solvent, heating gently if necessary to achieve complete dissolution.
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Crystallization: Add the (+)-DBTA solution to the solution of the racemic ester. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization. The formation of a precipitate indicates the crystallization of one of the diastereomeric salts.
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Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold crystallization solvent.
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Liberation of the Enantiomerically Enriched Amine: Suspend the collected diastereomeric salt in water and add 1 M NaOH solution until the pH is basic. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: Wash the combined organic extracts with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl 2-aminocyclopentanecarboxylate. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution via N-Acylation
This protocol outlines a typical procedure for the kinetic resolution of racemic ethyl 2-aminocyclopentanecarboxylate using Candida antarctica Lipase B (CAL-B).
Materials:
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Racemic ethyl 2-aminocyclopentanecarboxylate
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Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
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Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)
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Anhydrous organic solvent (e.g., tert-butyl methyl ether)
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Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent) and the acyl donor (1.5-2 equivalents) in the anhydrous organic solvent.
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Enzyme Addition: Add the immobilized CAL-B (typically 20-50 mg per mmol of substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted ester and the acylated product in high enantiomeric excess.
-
Work-up: Once the desired conversion is reached, remove the enzyme by filtration. Remove the solvent and excess acyl donor under reduced pressure.
-
Separation and Analysis: The resulting mixture of the unreacted amino ester and the N-acylated product can be separated by column chromatography. The enantiomeric excess of both the recovered starting material and the product should be determined by chiral HPLC.
Data Presentation
The following tables provide representative data for the chiral resolution of cyclic amino esters and related compounds, which can serve as a starting point for the optimization of the resolution of ethyl 2-aminocyclopentanecarboxylate.
Table 1: Diastereomeric Salt Resolution of Amines with Tartaric Acid Derivatives
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40-50% | >90% (after recrystallization) |
| (±)-1-(1-Naphthyl)ethylamine | (+)-O,O'-Dibenzoyl-D-tartaric acid | Ethanol | 35% | >98% |
Table 2: Enzymatic Kinetic Resolution of Cyclic Amino Amides and Esters with CAL-B
| Substrate | Acyl Donor/Reaction | Solvent | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| cis-2-Aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl butanoate | MTBE/t-Amyl alcohol | 50 | 99 | >99 | >200[1] |
| cis-2-Aminocyclohexanecarboxamide | 2,2,2-Trifluoroethyl butanoate | MTBE/t-Amyl alcohol | 50 | >99 | 99 | >200 |
| Ethyl cis-2-aminocyclohexanecarboxylate | Hydrolysis | tBuOMe | 50 | >99 | 98 | >200[2] |
Visualizations
Troubleshooting Diastereomeric Salt Resolution
References
Technical Support Center: (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate and Its Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate and its various salt forms (e.g., hydrochloride, tosylate). This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Storage
Q1: What are the general stability characteristics of this compound and its salts?
A1: this compound, particularly as its hydrochloride salt, is generally stable under standard laboratory conditions. However, it is susceptible to degradation under specific environmental stresses. The primary stability concerns are hydrolysis, thermal decomposition, photodegradation, and oxidation. The salt forms, such as the hydrochloride, are typically more stable and possess better solubility in aqueous media compared to the free base.
Q2: What are the recommended storage conditions for this compound and its salts?
A2: To ensure long-term stability, the compound and its salts should be stored in a cool, dry, and dark environment. Recommended storage is typically at 2-8°C in a tightly sealed container to protect from moisture and light. For the hydrochloride salt, which is hygroscopic, storage in a desiccator is advisable.
Q3: I am observing a decrease in the purity of my compound over time, even under recommended storage conditions. What could be the cause?
A3: A gradual decrease in purity could be due to subtle exposure to moisture or temperature fluctuations. Ensure the storage container is airtight and minimize the frequency and duration of opening the container, especially in a humid environment. If the compound is stored in a refrigerator that undergoes defrost cycles, consider placing it in a secondary sealed container with a desiccant.
Hydrolytic Stability
Q4: My experiment involves dissolving the compound in an aqueous buffer. I am concerned about hydrolysis. At what pH is the compound most stable?
A4: Ester hydrolysis is a major degradation pathway for this compound. The rate of hydrolysis is pH-dependent. Generally, esters are most stable at a slightly acidic pH (around 4-5). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. It is crucial to determine the stability of the compound in your specific buffer system.
Q5: What are the degradation products of hydrolysis?
A5: The primary hydrolysis product is (1R,2R)-2-aminocyclopentanecarboxylic acid, formed by the cleavage of the ethyl ester bond.
Troubleshooting Guide: Hydrolytic Instability
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Issue: Rapid degradation of the compound in an aqueous solution.
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Possible Cause: The pH of the solution is too high or too low.
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Solution:
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Determine the pH of your solution.
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If possible, adjust the pH to a range of 4-5.
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If the experimental conditions require a different pH, perform a time-course study to understand the degradation kinetics and plan your experiment accordingly.
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Prepare fresh solutions immediately before use.
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Thermal Stability
Q6: I need to heat my reaction mixture containing this compound hydrochloride. What is its thermal stability?
Troubleshooting Guide: Thermal Degradation
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Issue: Low yield or presence of impurities after a reaction at elevated temperatures.
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Possible Cause: Thermal decomposition of the compound.
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Solution:
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Whenever possible, conduct reactions at the lowest effective temperature.
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Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures.
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Analyze a sample of the compound heated under the same conditions (time and temperature) in the absence of other reactants to isolate the effect of temperature on its stability.
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Photostability
Q7: Is this compound sensitive to light?
A7: Many organic molecules, especially those with chromophores, can be susceptible to photodegradation. While specific photostability data is not widely published for this compound, it is good laboratory practice to protect it from light, particularly UV radiation.
Troubleshooting Guide: Potential Photodegradation
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Issue: Inconsistent results or the appearance of unknown peaks in HPLC analysis, especially for experiments conducted under ambient light.
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Possible Cause: Photodegradation of the compound.
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Solution:
-
Conduct experiments in amber glassware or protect clear glassware with aluminum foil.
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Minimize exposure of the compound and its solutions to direct sunlight or strong artificial light.
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If photostability is a critical concern, a formal photostability study according to ICH Q1B guidelines should be performed.
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Oxidative Stability
Q8: Can this compound be oxidized?
A8: The secondary amine group in the molecule is susceptible to oxidation. Exposure to oxidizing agents or even atmospheric oxygen over prolonged periods, especially in the presence of metal ions or light, can lead to the formation of various oxidation products.
Troubleshooting Guide: Oxidative Degradation
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Issue: Appearance of new impurities in the compound upon storage or during a reaction.
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Possible Cause: Oxidation.
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Solution:
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Store the compound under an inert atmosphere (e.g., argon or nitrogen).
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If conducting a reaction that is sensitive to oxidation, degas all solvents and use an inert atmosphere.
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Avoid sources of free radicals and contamination with metal ions.
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Quantitative Data and Experimental Protocols
While specific quantitative stability data for this compound is not extensively published, the following tables provide a template for the types of data that should be generated during forced degradation studies.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 1, 2, 4, 8 hours |
| Neutral Hydrolysis | Water | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | 25°C | 2, 4, 8, 24 hours |
| Thermal | Solid State | 80°C | 24, 48, 72 hours |
| Photolytic (ICH Q1B) | Solid & Solution | 25°C | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) |
Table 2: Example of Stability Data Presentation
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Major Degradant RRT |
| 0.1 M HCl, 60°C | 2 | 95.2 | 4.8 | 0.85 |
| 4 | 90.5 | 9.5 | 0.85 | |
| 8 | 82.1 | 17.9 | 0.85 | |
| 0.1 M NaOH, 25°C | 1 | 88.7 | 11.3 | 0.85 |
| 2 | 79.4 | 20.6 | 0.85 |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
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Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (as the compound lacks a strong chromophore).
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Column Temperature: 30°C.
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Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the complete separation of the parent peak from all degradation peaks.
Protocol 2: Forced Degradation Study
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Preparation of Samples: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.
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Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
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Thermal: Store the solid compound in an oven at 80°C.
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Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots at the time points specified in Table 1.
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Sample Preparation for Analysis: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
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Analysis: Analyze all samples using the validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Removal of impurities from (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-ethyl 2-aminocyclopentanecarboxylate. The information provided addresses common issues related to the removal of impurities during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities are typically stereoisomers, including the diastereomeric cis-isomers and the enantiomer, (1S,2S)-ethyl 2-aminocyclopentanecarboxylate. Depending on the synthetic route, unreacted starting materials and byproducts from side reactions may also be present. Treatment of the crude amino ester with a base like sodium ethoxide can lead to epimerization at the α-position, resulting in the formation of the trans-isomer.[1]
Q2: How can I determine the diastereomeric and enantiomeric purity of my sample?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) is recommended.
-
¹H NMR Spectroscopy: Can be used to determine the ratio of diastereomers.[1] For determining enantiomeric purity, the use of a chiral solvating agent (CSA) such as quinine can help to separate the signals of the two enantiomers in the ¹H NMR spectrum.[1][2]
-
Chiral HPLC: This is a highly effective method for separating and quantifying both enantiomers and diastereomers, providing accurate values for enantiomeric excess (ee) and diastereomeric ratio (dr).[3]
Q3: What are the primary methods for removing stereoisomeric impurities?
A3: The main strategies for purifying this compound include:
-
Crystallization: Diastereomeric salt formation with a chiral acid can be used for resolution.
-
Enzymatic Kinetic Resolution: Utilizes enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[4][5]
-
Chromatography: Preparative chiral HPLC can be used to separate stereoisomers.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (Presence of trans-isomers)
Problem: ¹H NMR analysis indicates a significant presence of the trans-isomer in your product.
Possible Cause:
-
Epimerization of the stereocenter at the α-position due to basic reaction or work-up conditions.
Solution:
-
Base-Catalyzed Epimerization: If the desired product is the trans-isomer, treatment with sodium ethoxide in ethanol can be used to shift the equilibrium in favor of the trans product. The best yields are often achieved by running the reaction at 30-35°C overnight.[1]
-
Purification: If the cis-isomer is desired, careful control of pH during synthesis and work-up is crucial. If trans-isomers have formed, purification via column chromatography or crystallization may be necessary.
Issue 2: Low Enantiomeric Excess (ee)
Problem: Chiral HPLC analysis shows a low enantiomeric excess for your this compound.
Possible Causes:
-
Incomplete resolution during diastereomeric salt formation.
-
Inefficient enzymatic kinetic resolution.
-
Racemization during a synthetic step.
Solutions:
-
Optimize Crystallization:
-
Screen different chiral resolving agents and solvent systems.
-
Control the cooling rate during crystallization to promote the formation of pure diastereomeric salt crystals.
-
-
Optimize Enzymatic Resolution:
-
Screen different lipases (e.g., Candida antarctica lipase B) and reaction conditions (solvent, temperature, reaction time).[4]
-
Monitor the reaction closely to stop it at the optimal conversion (typically around 50% for kinetic resolution).
-
-
Preparative Chiral HPLC: For small to medium-scale purification, preparative chiral HPLC can be a highly effective, albeit more expensive, method to isolate the desired enantiomer with high purity.
Data Presentation
Table 1: Comparison of Purification Methods for Stereoisomeric Impurities
| Purification Method | Principle | Advantages | Disadvantages |
| Crystallization (Diastereomeric Salt Formation) | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities, allowing for separation by crystallization. | Scalable, cost-effective for large quantities. | Requires a suitable chiral resolving agent, optimization of crystallization conditions can be time-consuming. |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[5] | High selectivity, environmentally friendly ("green chemistry").[4][5] | Limited to ~50% theoretical yield for the desired enantiomer, may require screening of multiple enzymes and conditions. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[3] | High resolution and purity achievable, applicable to a wide range of compounds. | Expensive for large-scale purification, requires specialized equipment. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity using ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the Fmoc-protected this compound sample in CDCl₃.
-
Addition of CSA: Add a specific molar equivalent of a chiral solvating agent (e.g., 2.0 equivalents of quinine) to the NMR tube.[2]
-
NMR Acquisition: Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 275 K) to achieve baseline separation of the signals from the different enantiomers.[2]
-
Data Analysis: Integrate the well-separated signals corresponding to each enantiomer to determine the enantiomeric ratio. Unambiguous signal identification can be confirmed by running spectra of the individual enantiomers if available.[2]
Protocol 2: Enzymatic Kinetic Resolution
-
Reaction Setup: Dissolve the racemic ethyl 2-aminocyclopentanecarboxylate in an appropriate organic solvent.
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB) to the solution.[4]
-
Acyl Donor: Add an acyl donor for the transacylation reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up: Filter to remove the immobilized enzyme. Separate the acylated enantiomer from the unreacted enantiomer by extraction or chromatography.
Visualizations
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Catalyst selection for the asymmetric synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the asymmetric synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the synthesis of this compound?
A1: The two predominant and highly effective strategies for the asymmetric synthesis of this compound are:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This is a widely used method involving the hydrogenation of a prochiral enamide precursor, typically ethyl 2-(N-acetylamino)cyclopent-1-enecarboxylate, using a chiral rhodium catalyst. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.[1][2][3]
-
Organocatalytic Michael Addition: This approach involves the conjugate addition of a nucleophile, such as nitromethane, to an electrophile like ethyl cyclopent-1-enecarboxylate. The reaction is catalyzed by a chiral organic molecule, such as a bifunctional thiourea or a cinchona alkaloid derivative, to control the stereochemical outcome.[4][5][6][7]
Q2: How do I select the optimal chiral ligand for Rhodium-catalyzed asymmetric hydrogenation?
A2: Ligand selection is crucial for achieving high enantiomeric excess (ee). The optimal ligand depends on the specific substrate and reaction conditions. For cyclic enamides, chiral bisphosphine ligands such as those from the DuPhos and BisP* families have shown excellent results.[1] It is highly recommended to perform a screening of a small library of chiral ligands to identify the best performer for your specific system.
Q3: What are common causes of low enantioselectivity (ee) in the asymmetric hydrogenation?
A3: Low enantioselectivity can stem from several factors:
-
Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for the substrate.
-
Impure Substrate: Impurities in the enamide precursor can poison the catalyst or interfere with the stereochemical control.
-
Incorrect Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact enantioselectivity. For instance, lower temperatures often lead to higher ee.
-
Catalyst Deactivation: The catalyst may decompose or be poisoned by impurities in the solvent or reagents.
Q4: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A4: The most common and reliable method for determining the ee and dr of chiral amines and amino acid esters is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10][11] This technique uses a chiral stationary phase (CSP) to separate the enantiomers and diastereomers, allowing for their quantification. Polysaccharide-based CSPs are often effective for this class of compounds.
Q5: What are some common side reactions to be aware of?
A5: In the rhodium-catalyzed hydrogenation, potential side reactions include over-reduction of the ester functionality or isomerization of the double bond in the starting material. In the organocatalytic Michael addition, side reactions can include polymerization of the Michael acceptor or undesired side reactions of the nitro group. Careful control of reaction conditions is key to minimizing these issues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure (for hydrogenation). 3. Poor quality solvent or reagents. 4. Incorrect temperature. | 1. Use a fresh batch of catalyst and ligand. Ensure proper handling and storage under inert atmosphere. 2. Increase hydrogen pressure incrementally. 3. Use freshly distilled and degassed solvents. Purify reagents if necessary. 4. Optimize the reaction temperature; some reactions require elevated temperatures to proceed. |
| Low Enantioselectivity (ee) | 1. Suboptimal chiral ligand. 2. Incorrect solvent. 3. Reaction temperature is too high. 4. Air or moisture contamination. | 1. Screen a variety of chiral ligands from different families (e.g., DuPhos, JOSIPHOS, Trost ligands). 2. Perform a solvent screen (e.g., MeOH, THF, Toluene, CH2Cl2). 3. Lower the reaction temperature; reactions are often run at 0°C or even lower. 4. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Poor Diastereoselectivity (dr) | 1. Inappropriate catalyst or reagent control. 2. Epimerization of the product under reaction or work-up conditions. | 1. For Michael additions, the choice of organocatalyst and additives is critical. For hydrogenations, the substrate geometry (E/Z) can influence the outcome. 2. Analyze the crude reaction mixture to check for epimerization. If it occurs during work-up, consider a milder work-up procedure. |
| Difficulty in Product Purification | 1. Co-elution of enantiomers/diastereomers. 2. Presence of catalyst residues. 3. Formation of closely related byproducts. | 1. Utilize chiral HPLC for analytical and preparative separation. 2. Use techniques like silica gel chromatography with appropriate eluents or precipitation to remove the metal catalyst. 3. Optimize reaction conditions to minimize byproduct formation. Recrystallization can sometimes be effective for purification. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts in the asymmetric synthesis of cyclic β-amino acid precursors. While not all data is for the exact target molecule, it provides a strong starting point for catalyst selection.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides
| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | H₂ (atm) | ee (%) | Reference |
| [Rh(COD)₂(CF₃SO₃)] / (R,R)-Me-DuPhos | Ethyl 2-(acetylamino)cyclopent-1-enecarboxylate | MeOH | 25 | 4 | >99 | Adapted from[2] |
| [Rh(COD)Cl]₂ / (S,S)-f-binaphane | Methyl 2-acetamidocyclopent-1-enecarboxylate | Toluene | 50 | 50 | 96 | Adapted from[1] |
| [Rh(COD)₂]BF₄ / (R)-SDP | N-(1-cyclopentenyl)acetamide | MeOH | 25 | 1 | 92 | Adapted from[1] |
| CoCl₂ / (S,S)-Ph-BPE | Cyclic Enamides | MeOH | 60 | 4 | up to 99 | Adapted from[12] |
Table 2: Organocatalytic Michael Addition for Cyclopentane Ring Formation
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchona-derived thiourea | Nitromethane | Ethyl cyclopent-1-enecarboxylate | Toluene | -20 | 85 | 92 | Adapted from[4] |
| (R,R)-DPEN-based thiourea | Cyclopentanone | Nitrostyrene | Water | RT | 95 | 98 (syn) | Adapted from[7] |
| Chiral Squaramide | Nitromethane | 2-enoylazaarenes | Neat | RT | up to 98 | up to 98 | Adapted from[6] |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of Ethyl 2-(N-acetylamino)cyclopent-1-enecarboxylate
Materials:
-
Ethyl 2-(N-acetylamino)cyclopent-1-enecarboxylate
-
[Rh(COD)₂]BF₄ (or other suitable Rh precursor)
-
Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol%).
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
Ethyl 2-(N-acetylamino)cyclopent-1-enecarboxylate (1 equivalent) is added to the catalyst solution.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The flask is purged with hydrogen gas three times.
-
The reaction is stirred under a positive pressure of hydrogen (e.g., 4 atm) at the desired temperature (e.g., 25 °C) for the required time (typically 12-24 hours), monitoring by TLC or GC/MS.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (1R,2R)-ethyl 2-(N-acetylamino)cyclopentanecarboxylate.
-
The N-acetyl group can be subsequently removed under standard conditions to yield this compound.
Visualizations
Caption: Catalyst screening workflow for asymmetric synthesis.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. benchchem.com [benchchem.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving (1R,2R)-ethyl 2-aminocyclopentanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the analysis of this chiral compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions of this compound?
A1: The most common and effective techniques for monitoring reactions and assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and structural elucidation.
Q2: How can I separate the enantiomers of ethyl 2-aminocyclopentanecarboxylate?
A2: Enantiomeric separation can be achieved using chiral chromatography. Chiral HPLC with polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® or Lux® columns, is a widely used and effective method.[1][2] Chiral GC with cyclodextrin-based columns is another viable option, typically requiring derivatization of the analyte.
Q3: What are the common derivatization reagents for GC-MS analysis of chiral amines and amino esters?
A3: For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte. Common derivatization reagents for primary amines and esters include acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) and silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). These reagents react with the amine and any active hydrogens to form more volatile derivatives.
Q4: Can I use NMR to determine the enantiomeric purity of my sample?
A4: Yes, NMR spectroscopy can be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, interacts with the enantiomers to form diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for their quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or No Enantiomeric Resolution
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H; Lux® Cellulose-1, Amylose-1) are generally effective for amino acid esters.[1] If resolution is poor, screen different types of polysaccharide columns (amylose vs. cellulose) and columns with different phenylcarbamate substituents. |
| Incorrect Mobile Phase Composition | Optimize the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier generally increases retention and may improve resolution, but can also lead to broader peaks. |
| Mobile Phase Additives | For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. For acidic impurities, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial. |
| Temperature Effects | Temperature can significantly impact chiral separations. If not already controlled, use a column oven and investigate the effect of different temperatures (e.g., 15°C, 25°C, 40°C) on the separation. |
Issue: Peak Splitting or Tailing
| Possible Cause | Suggested Solution |
| Sample Solvent Incompatibility | The sample solvent should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Column Overload | Inject a smaller volume or a more dilute sample to see if the peak shape improves. |
| Contamination of Column or Guard Column | Flush the column with a strong solvent. If a guard column is used, replace it. If the problem persists, the analytical column may be contaminated at the inlet and may need to be replaced. |
| Co-elution with an Impurity | If peak splitting is inconsistent, it may be due to an impurity eluting very close to the main peak. Adjusting the mobile phase composition or temperature may help to resolve the two peaks. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No or Poor Derivatization
| Possible Cause | Suggested Solution |
| Presence of Water or Protic Solvents | Derivatization reagents, especially silylating agents, are sensitive to moisture. Ensure that the sample and all solvents are anhydrous. |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. Some derivatizations proceed at room temperature, while others require heating. |
| Degraded Derivatization Reagent | Use a fresh vial of the derivatizing reagent. Store reagents under an inert atmosphere and at the recommended temperature. |
| Incorrect pH | For some derivatization reactions, the pH of the sample solution is critical. Adjust the pH as necessary before adding the reagent. |
Issue: Peak Tailing or Broadening
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Un-derivatized analyte will have active sites that can interact with the GC column, leading to poor peak shape. Optimize the derivatization reaction to ensure it goes to completion. |
| Active Sites in the GC System | The injector liner, column, or detector can have active sites that interact with the analyte. Use a deactivated liner and a high-quality, well-conditioned column. |
| Column Bleed | High column bleed can contribute to broad peaks. Condition the column according to the manufacturer's instructions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Inaccurate Quantification for Reaction Monitoring
| Possible Cause | Suggested Solution |
| Incomplete Relaxation of Nuclei | For quantitative NMR, it is crucial that the nuclei fully relax between pulses. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the signals being quantified. |
| Poor Signal-to-Noise Ratio | Increase the number of scans to improve the signal-to-noise ratio, which is particularly important for minor components. |
| Overlapping Peaks | If the signals of the starting material and product overlap, use a higher field NMR spectrometer for better dispersion. Alternatively, monitor signals that are well-resolved. |
| Sample Inhomogeneity | Ensure the sample is well-mixed and at a uniform temperature within the NMR tube. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiralpak® IA (or similar polysaccharide-based CSP)
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS Method for Reaction Monitoring (after derivatization)
-
Derivatization: To the dried sample, add 100 µL of ethyl acetate and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 60°C for 30 minutes.
-
GC Column: Chirasil-Val or similar chiral capillary column
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z.
NMR for Reaction Monitoring
-
Sample Preparation: Dissolve a known amount of the reaction mixture and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis: Integrate the signals corresponding to a unique proton of the starting material and a unique proton of the product. Compare these integrals to the integral of the internal standard to determine the relative amounts and calculate the reaction conversion.
Quantitative Data
The following tables provide representative analytical data for compounds structurally related to this compound. This data can be used as a reference for method development.
Table 1: Representative Chiral HPLC Separation Data for Amino Acid Esters on a Polysaccharide-Based CSP
| Compound | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | 1.15 | 2.1 |
| Enantiomer 2 | 9.8 |
Note: Retention times are highly dependent on the specific column and conditions used.
Table 2: Key Mass Fragments for a Derivatized Amino Acid Ester (e.g., N-TFA derivative)
| m/z | Proposed Fragment |
| M-29 | [M - C₂H₅]⁺ |
| M-45 | [M - OC₂H₅]⁺ |
| M-73 | [M - COOC₂H₅]⁺ |
Table 3: Representative ¹H NMR Chemical Shifts for the Parent Acid, 2-Aminocyclopentanecarboxylic Acid
| Proton | Chemical Shift (ppm) | Multiplicity |
| CH-NH₂ | ~3.8 | m |
| CH-COOH | ~3.1 | m |
| CH₂ | 2.1-2.2 | m |
| CH₂CH₂ | 1.7-2.0 | m |
Note: Chemical shifts are for the parent acid in D₂O and will differ for the ethyl ester in an organic solvent.
Visualizations
Caption: General experimental workflow for the analysis of this compound reactions.
Caption: Troubleshooting workflow for poor peak shape in chiral HPLC analysis.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical development and quality control. (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of its enantiomers, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Comparison of Chiral HPLC Methods
The successful chiral separation of this compound enantiomers can be achieved through different strategies, primarily involving the use of various chiral stationary phases (CSPs). The choice of method often depends on factors such as the need for derivatization, desired resolution, and compatibility with detection techniques. Below is a comparison of two prominent approaches: analysis on a polysaccharide-based CSP, which typically requires derivatization, and a potential method using a macrocyclic glycopeptide-based CSP for direct analysis of the underivatized compound.
| Parameter | Method 1: Polysaccharide-Based CSP (with Derivatization) | Method 2: Macrocyclic Glycopeptide-Based CSP (Direct Analysis) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | Teicoplanin (e.g., Astec® CHIROBIOTIC® T) |
| Analyte Form | NBD (7-nitro-2,1,3-benzoxadiazole) derivative | Underivatized |
| Typical Mobile Phase | n-Hexane / 2-Propanol | Methanol / Water / Acid or Base Modifier |
| Separation Principle | Hydrogen bonding, π-π interactions, and steric hindrance with the chiral polymer. | Inclusion complexation, hydrogen bonding, and ionic interactions with the glycopeptide. |
| Resolution (Rs) | Generally high (often > 2.0) for derivatized amino acid esters.[1] | Reported to be effective for underivatized cyclic amino acids. |
| Analysis Time | Dependent on mobile phase composition, typically 15-30 minutes. | Variable, can be optimized for rapid analysis. |
| Detection | UV (at the wavelength of the NBD tag, e.g., 470 nm) or Fluorescence.[1] | UV (low wavelength, e.g., 210 nm) or Mass Spectrometry (MS). |
| Advantages | High efficiency and resolution, robust methods available for similar compounds.[1] | Direct analysis avoids extra sample preparation steps and potential for racemization during derivatization. |
| Disadvantages | Requires a derivatization step, which adds time and complexity. | Method development may be required to optimize for the specific analyte. |
Experimental Protocols
Method 1: Chiral HPLC on a Polysaccharide-Based CSP (with NBD Derivatization)
This method is adapted from established protocols for the chiral separation of amino acid esters on polysaccharide-based CSPs.[1] Derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is performed to introduce a chromophore for sensitive detection and to enhance chiral recognition.
1. Derivatization Protocol:
-
Dissolve a known amount of the ethyl 2-aminocyclopentanecarboxylate sample in ethanol.
-
Add an excess of sodium bicarbonate (approximately 5 equivalents).
-
Add NBD-Cl (approximately 2 equivalents).
-
Stir the mixture at room temperature for 6 hours, followed by sonication at 50°C for 30-60 minutes.
-
Filter the resulting solution before injection into the HPLC system.
2. HPLC Conditions:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol (e.g., 80:20 v/v). The ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 470 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm).[1]
-
Injection Volume: 10 µL.
Method 2: Chiral HPLC on a Macrocyclic Glycopeptide-Based CSP (Direct Analysis)
This proposed method is based on the known capability of teicoplanin-based CSPs to resolve underivatized cyclic amino acids. This approach offers the advantage of direct analysis without derivatization.
1. Sample Preparation:
-
Dissolve the ethyl 2-aminocyclopentanecarboxylate sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A starting mobile phase could be a mixture of Methanol and water with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape. The organic modifier percentage should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for developing a chiral HPLC method for the analysis of this compound enantiomers.
References
Navigating the Synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate: A Comparative Guide
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a valuable building block for various therapeutic agents, presents a synthetic challenge that has been approached through several distinct routes. This guide provides a comparative analysis of the leading methodologies, offering detailed experimental protocols, quantitative data, and a look into the potential biological significance of this compound.
At a Glance: Comparing Synthetic Strategies
Three primary strategies have emerged for the synthesis of enantiopure this compound: diastereoselective chemical resolution, enzymatic kinetic resolution, and asymmetric hydrogenation. Each method offers a unique balance of yield, stereoselectivity, scalability, and cost.
| Synthetic Route | Key Reagent/Enzyme | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Diastereoselective Chemical Resolution | (S)-α-phenylethylamine | ~30-40% | >98% | High diastereoselectivity, scalable | Multi-step, requires stoichiometric chiral auxiliary |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | <50% (for desired enantiomer) | >95% | High enantioselectivity, mild conditions | Theoretical maximum yield of 50%, requires separation of enantiomers |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Rhodium catalyst with chiral phosphine ligand | Potentially high | Potentially high | Atom-economical, catalytic use of chiral source | Requires specialized catalysts and equipment, optimization can be challenging |
In-Depth Analysis of Synthetic Routes
Diastereoselective Chemical Resolution
This classical approach relies on the use of a chiral auxiliary to create a pair of diastereomers that can be separated by conventional techniques like crystallization. A common starting material for this route is ethyl 2-oxocyclopentanecarboxylate.
Experimental Protocol:
A multi-step synthesis is employed, beginning with the reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral amine, such as (S)-α-phenylethylamine. This reaction forms a mixture of diastereomeric β-amino esters. The desired diastereomer is then isolated through fractional crystallization, followed by the removal of the chiral auxiliary via hydrogenolysis to yield the target enantiomer.
Key Data Points:
-
Diastereomeric Ratio: Can exceed 95:5, enabling efficient separation.
-
Overall Yield: Typically in the range of 30-40% after separation and deprotection steps.
-
Purity: High enantiomeric purity (>98% e.e.) can be achieved after crystallization.
Logical Workflow for Diastereoselective Chemical Resolution:
Caption: Workflow of the diastereoselective chemical resolution route.
Enzymatic Kinetic Resolution
This chemoenzymatic approach utilizes the high stereoselectivity of enzymes, particularly lipases, to resolve a racemic mixture of the target molecule or its precursor. Candida antarctica lipase B (CAL-B) is a commonly employed biocatalyst for the resolution of cyclic β-amino esters.[1]
Experimental Protocol:
A racemic mixture of ethyl 2-aminocyclopentanecarboxylate is subjected to enzymatic acylation in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (1S,2S)-enantiomer), leaving the desired (1R,2R)-enantiomer unreacted. The acylated and unreacted esters can then be separated chromatographically.
Key Data Points:
-
Conversion: The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Enantiomeric Excess (e.e.): Can be very high, often exceeding 95% for the unreacted ester.
-
Yield: The theoretical maximum yield for the desired enantiomer is 50%.
Logical Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow of the enzymatic kinetic resolution process.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation represents a more modern and atom-economical approach. This method involves the hydrogenation of a prochiral precursor, such as an enamine or an unsaturated β-amino ester, using a chiral rhodium catalyst.
Experimental Protocol:
A suitable prochiral precursor, for instance, ethyl 2-aminocyclopent-1-enecarboxylate, is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral rhodium complex. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.
Key Data Points:
-
Catalyst Loading: Typically low, in the range of 0.1 to 1 mol%.
-
Enantiomeric Excess (e.e.): Highly dependent on the catalyst and reaction conditions, but can potentially reach >99%.
-
Yield: Can be very high, as this is not a resolution method.
Logical Workflow for Asymmetric Hydrogenation:
Caption: Workflow of the rhodium-catalyzed asymmetric hydrogenation.
Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif as a cyclic β-amino acid suggests potential interactions with various biological targets. Cyclic β-amino acids are known to be incorporated into peptides to induce stable secondary structures and to act as inhibitors of enzymes or modulators of receptors.
One area of interest for related compounds is in the modulation of RNA metabolism. Certain small molecules containing similar structural features have been investigated for their potential to interact with RNA-binding proteins and influence splicing factors, which could be relevant in the context of RNA repeat expansion disorders.[2]
Potential Signaling Pathway Involvement:
The diagram below illustrates a hypothetical mechanism where a derivative of the title compound could modulate a signaling pathway by inhibiting a key enzyme.
Caption: Hypothetical enzyme inhibition by a derivative.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research or development project. For large-scale production where high purity is paramount, diastereoselective chemical resolution, despite its moderate yield, offers a robust and scalable option. For smaller-scale synthesis where mild conditions are a priority, enzymatic kinetic resolution provides an elegant solution, albeit with a theoretical yield limitation. Asymmetric hydrogenation stands out as a highly efficient and atom-economical method, provided that a suitable catalyst system can be identified and optimized. Further research into the biological activity of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Focus on (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral amine is a critical decision in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. Chiral amines serve as versatile catalysts and building blocks, enabling the precise control of stereochemistry in a wide array of chemical transformations. This guide provides an objective comparison of the performance of cyclic β-amino esters, with a focus on (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, against other classes of chiral amines in asymmetric synthesis. The comparisons are supported by experimental data to aid in catalyst selection and reaction optimization.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The catalytic efficiency of various chiral amines in this reaction is a key benchmark for their performance. While direct comparative data for this compound is limited in publicly available literature, we can draw valuable insights from studies on structurally related chiral β-amino alcohols.
A study by Begum et al. (2021) provides a direct comparison of several simple primary β-amino alcohols as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes.[1] These catalysts share the key functional motifs of a chiral amine and a nearby oxygen-containing group, which are present in this compound.
Table 1: Comparison of Chiral β-Amino Alcohols in the Asymmetric Michael Addition of Ethyl 2-oxocyclopentanecarboxylate to β-nitrostyrene [1]
| Catalyst | Catalyst Structure | Yield (%) | ee (%) |
| 1a | Phenyl(pyrrolidin-2-yl)methanol | 95 | 94 |
| 1b | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 92 | 85 |
| 1c | (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | 96 | 91 |
| 1d | (S)-2-Amino-1,1,3-triphenylpropan-1-ol | 90 | 88 |
| 1e | (S)-2-Amino-1,1-diphenyl-3-phenylpropan-1-ol | 93 | 89 |
Reaction Conditions: Ethyl 2-oxocyclopentanecarboxylate (0.2 mmol), β-nitrostyrene (0.2 mmol), catalyst (20 mol%), in i-Pr2O (1.0 mL) at -30 °C for 24 h.
The data indicates that the structure of the chiral amine has a significant impact on both the yield and the enantioselectivity of the reaction. The proline-derived catalyst 1a demonstrated high efficiency. The other acyclic β-amino alcohols also provided good to excellent yields and high enantiomeric excesses, highlighting the potential of this class of catalysts. While not a direct replacement, this data suggests that cyclic β-amino esters like this compound, with their constrained cyclic backbone, could offer unique stereochemical control in similar transformations.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.
General Experimental Protocol for the Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes[1]
To a solution of the β-keto ester (0.2 mmol) and the nitroalkene (0.2 mmol) in isopropyl ether (i-Pr2O, 1.0 mL) was added the chiral β-amino alcohol catalyst (0.04 mmol, 20 mol%). The reaction mixture was stirred at -30 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral HPLC analysis.
Catalytic Pathway and Workflow
The catalytic cycle of amine-catalyzed Michael additions typically proceeds through the formation of a nucleophilic enamine intermediate. This intermediate then attacks the Michael acceptor, followed by hydrolysis to regenerate the catalyst and release the product.
Caption: Generalized catalytic cycle for a chiral amine-catalyzed Michael addition.
The general workflow for performing such an asymmetric synthesis experiment involves careful setup, execution, and analysis.
Caption: A typical experimental workflow for asymmetric organocatalysis.
Conclusion and Future Outlook
While direct comparative data for this compound remains elusive in readily accessible literature, the performance of analogous chiral β-amino alcohols in the asymmetric Michael addition provides a strong case for their potential as effective organocatalysts. The rigid cyclic structure of cyclopentane-based amino esters may offer distinct advantages in terms of stereocontrol compared to their acyclic counterparts.
Further research is warranted to directly compare the catalytic activity of this compound with established chiral amines like L-proline and its derivatives in benchmark asymmetric reactions. Such studies would provide valuable data for chemists to make informed decisions in the design and development of novel and efficient stereoselective syntheses. The data and protocols presented in this guide serve as a valuable starting point for researchers exploring the utility of this and related classes of chiral amines.
References
A Comparative Guide to Precursors in Oseltamivir Synthesis: Evaluating Efficacy and Synthetic Routes
Oseltamivir (Tamiflu®), a cornerstone in the treatment and prophylaxis of influenza A and B virus infections, presents a compelling case study in the strategic selection of precursor molecules for antiviral drug synthesis. While the initial query focused on (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, a comprehensive review of synthetic routes to Oseltamivir reveals that other precursors have dominated industrial production and academic research. This guide provides a detailed comparison of the primary precursors and their associated synthetic pathways, offering researchers, scientists, and drug development professionals a thorough analysis of their respective efficacies, supported by experimental data and methodologies.
The commercial synthesis of Oseltamivir, developed by Gilead Sciences and later optimized by Hoffmann-La Roche, traditionally starts from naturally occurring (-)-shikimic acid, harvested from Chinese star anise, or quinic acid.[1] The limited availability and fluctuating cost of shikimic acid have spurred extensive research into alternative, more accessible starting materials and innovative synthetic strategies. These efforts aim to create more efficient, cost-effective, and safer production methods, particularly in response to the global demand during influenza pandemics.[2][3]
Comparative Analysis of Synthetic Precursors for Oseltamivir
The selection of a precursor significantly influences the overall efficiency, cost, and safety of the Oseltamivir synthesis. The following table summarizes quantitative data for prominent synthetic routes, highlighting the trade-offs associated with each starting material.
| Parameter | Roche Synthesis (from Shikimic Acid) | Azide-Free Route (from Diethyl D-Tartrate) | Azide-Free Route (Trost, from Lactone) | Azide-Free Route (from Roche's Epoxide) |
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate | Commercially available lactone | Shikimic acid-derived epoxide |
| Number of Steps | ~8-12 | 11 | 8 | 6 |
| Overall Yield | 17–55% (varies with optimization)[1][4] | High individual step yields reported | ~30%[4][5] | 35–69%[3][4] |
| Use of Azides | Yes (in the main industrial process)[3] | No | No[5] | No[6] |
| Final Product Purity | >99.7%[1] | High purity implied | High purity implied[5] | High purity achieved without chromatography |
Synthetic Pathways and Methodologies
The strategic choice of precursor dictates the subsequent chemical transformations required to construct the complex stereochemistry of Oseltamivir. Below are diagrams and detailed experimental protocols for key synthetic routes.
1. The Industrial Roche Synthesis from (-)-Shikimic Acid
This pathway is the established industrial method for producing Oseltamivir. It involves several key transformations, including esterification, ketalization, mesylation, epoxide formation, and a critical azide opening to introduce the 5-amino group.[1] While effective, this route's reliance on shikimic acid and the use of potentially explosive azide reagents are notable drawbacks.[3]
Caption: General workflow for the industrial synthesis of Oseltamivir from shikimic acid.
Experimental Protocol: Regioselective Azidation of the Epoxide Intermediate
This protocol describes a crucial step in the Roche synthesis: the ring-opening of the shikimic acid-derived epoxide with sodium azide to form the key azido-alcohol intermediate.[4][7]
-
Materials: Epoxide intermediate derived from shikimic acid, sodium azide (NaN₃), ammonium chloride (NH₄Cl), ethanol, water, ethyl acetate.
-
Procedure:
-
Dissolve the epoxide intermediate in ethanol.
-
In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.
-
Add the aqueous azide solution to the solution of the epoxide.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido-alcohol.
-
The product can be further purified by column chromatography.
-
2. Trost's Azide-Free Synthesis from a Commercially Available Lactone
To circumvent the use of hazardous azides and the reliance on shikimic acid, the Trost synthesis utilizes a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as a key step.[5] This approach starts from a readily available lactone and introduces the two amino groups through different nitrogen-containing reagents.
Caption: Key transformations in the Trost azide-free synthesis of Oseltamivir.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
This protocol outlines the deracemization of the starting lactone using a palladium catalyst and a nitrogen nucleophile.[5]
-
Materials: Racemic lactone, [Pd(C₃H₅)Cl]₂, (R,R)-11 ligand, TMS-phthalimide, THF.
-
Procedure:
-
Flame-dry all glassware under high vacuum and flush with nitrogen.
-
In a reaction vessel, combine the palladium precursor and the chiral ligand in THF.
-
Add the racemic lactone and TMS-phthalimide as the nucleophile.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction is quenched, and the product is converted to the corresponding ethyl ester.
-
The desired product is then isolated and purified, typically yielding high enantiomeric excess.
-
3. Diels-Alder Approach
Several synthetic routes employ a Diels-Alder reaction to construct the cyclohexene core of Oseltamivir, thereby avoiding the use of chiral pool starting materials like shikimic acid.[1][3] An example is the route developed by Corey and co-workers, which starts from pyridine and acrolein.[1]
Caption: Conceptual workflow for Oseltamivir synthesis via a Diels-Alder reaction.
Mechanism of Action: Neuraminidase Inhibition
Regardless of the synthetic route, the final product, Oseltamivir, is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus.[8]
Caption: Simplified signaling pathway of Oseltamivir's antiviral activity.
Conclusion
The synthesis of Oseltamivir showcases a dynamic landscape of chemical innovation driven by the need for efficient and scalable production of antiviral therapeutics. While the shikimic acid route remains the industrial benchmark, a variety of alternative precursors and synthetic strategies offer compelling advantages in terms of starting material availability, safety, and synthetic efficiency. The ongoing development of novel, azide-free pathways highlights the commitment of the scientific community to providing robust and sustainable methods for producing life-saving medications. This comparative guide serves as a valuable resource for researchers in the field, providing both a high-level overview and detailed experimental insights into the synthesis of this critical antiviral drug.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Enantiomers of Ethyl 2-Aminocyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of (1R,2R)- and (1S,2S)-ethyl 2-aminocyclopentanecarboxylate, two enantiomers that, while sharing many physical properties, are distinct three-dimensional entities. This distinction can be critical in their biological activity and pharmacological effects.
Enantiomers, by definition, are non-superimposable mirror images of each other. Consequently, their spectroscopic properties in an achiral environment are identical. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (1R,2R) and (1S,2S) forms of ethyl 2-aminocyclopentanecarboxylate. Differentiation requires the use of a chiral environment, such as a chiral solvent, a chiral derivatizing agent, or a chiral stationary phase in chromatography.
This guide will present the expected spectroscopic data for the trans configuration of ethyl 2-aminocyclopentanecarboxylate, which is representative of both the (1R,2R) and (1S,2S) enantiomers. Furthermore, it will outline the experimental protocols for acquiring this data and discuss methods for chiral discrimination.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the spectroscopic analysis of the trans isomers of ethyl 2-aminocyclopentanecarboxylate. It is critical to reiterate that the data for the (1R,2R) and (1S,2S) enantiomers will be identical under achiral conditions.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.2 | m | 1H | CH-NH₂ |
| ~2.5 | m | 1H | CH-COOEt |
| ~1.9 | m | 2H | Cyclopentyl CH₂ |
| ~1.7 | m | 2H | Cyclopentyl CH₂ |
| ~1.5 | br s | 2H | NH₂ |
| ~1.2 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~60 | -OCH₂CH₃ |
| ~58 | CH-NH₂ |
| ~50 | CH-COOEt |
| ~30 | Cyclopentyl CH₂ |
| ~25 | Cyclopentyl CH₂ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H Stretch |
| 2850-2960 | Strong | C-H Stretch |
| 1730 | Strong | C=O Stretch (Ester) |
| 1180 | Strong | C-O Stretch |
| 1030 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 157 | Moderate | [M]⁺ |
| 112 | High | [M - OCH₂CH₃]⁺ |
| 84 | High | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Processing: Acquire the mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Stereoisomers and Analysis Workflow
The following diagram illustrates the relationship between the (1R,2R) and (1S,2S) enantiomers and the workflow for their spectroscopic analysis, highlighting the necessity of chiral methods for their differentiation.
Caption: Relationship between enantiomers and their spectroscopic analysis workflow.
Biological activity of derivatives of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate
A Comprehensive Guide to the Biological Activity of Cyclopentane Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel scaffolds is paramount. This guide provides a comparative analysis of the biological activity of derivatives based on a cyclopentane core, with a focus on their potential as enzyme inhibitors. While direct biological data for derivatives of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate is limited in publicly accessible literature, this guide draws on closely related cyclopentane-containing molecules to illustrate their therapeutic potential. The information presented herein is supported by experimental data from peer-reviewed studies.
Antibacterial Activity: Inhibition of MraY
A significant area of research for cyclopentane derivatives has been in the development of novel antibacterial agents. One key target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the biosynthesis of bacterial peptidoglycan.[1][2][3][4] Inhibition of MraY disrupts the formation of the bacterial cell wall, leading to cell lysis and death.
Comparative Analysis of MraY Inhibitors
A study on cyclopentane-based muraymycin analogs provided valuable insights into the structural requirements for MraY inhibition. The following table summarizes the inhibitory activity of synthesized analogs against MraY from Aquifex aeolicus (MraYAA) and their antibacterial efficacy against Staphylococcus aureus.[1]
| Compound ID | Description | MraYAA IC50 (μM) | S. aureus MIC (μg/mL) |
| 10 (JH-MR-21) | Cyclopentane analog without a lipophilic side chain | 340 ± 42 | Not Reported |
| 11 (JH-MR-22) | Cyclopentane analog without a lipophilic side chain | 500 ± 69 | Not Reported |
| 20 (JH-MR-23) | Cyclopentane analog with a lipophilic side chain | 75 ± 9 | 54 ± 6.8 |
Data sourced from Kwak et al., European Journal of Medicinal Chemistry, 2021.[1]
The data clearly indicates that the presence of a lipophilic side chain is crucial for potent MraY inhibition and antibacterial activity.[1] Compound 20 (JH-MR-23) , which includes this feature, demonstrated significantly improved inhibitory activity against MraY and notable efficacy against S. aureus.[1]
Bacterial Peptidoglycan Biosynthesis and MraY Inhibition Pathway
The following diagram illustrates the bacterial peptidoglycan biosynthesis pathway and the specific step of MraY inhibition.
Experimental Protocol: UMP-Glo™ Glycosyltransferase Assay
The inhibitory activity of the cyclopentane analogs against MraY was determined using the UMP-Glo™ Glycosyltransferase Assay.[1]
Objective: To measure the amount of UMP produced as a byproduct of the MraY-catalyzed reaction, which is indicative of enzyme activity.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl-phosphate (substrate)
-
Test compounds (cyclopentane derivatives)
-
UMP-Glo™ Reagent
-
Luminometer
Procedure:
-
A reaction mixture is prepared containing the MraY enzyme, both substrates (UDP-MurNAc-pentapeptide and undecaprenyl-phosphate), and varying concentrations of the test compound.
-
The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
The UMP-Glo™ Reagent is added to the reaction mixture. This reagent converts the UMP produced by MraY into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction, which generates a luminescent signal.
-
The luminescence is measured using a luminometer. The intensity of the signal is directly proportional to the amount of UMP produced and thus to the activity of the MraY enzyme.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.
Antiviral Activity: Inhibition of Neuraminidase
Cyclopentane derivatives have also been investigated as potent and selective inhibitors of influenza virus neuraminidase.[5] Neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected host cells, making it an attractive target for antiviral drugs.[6]
Comparative Analysis of Neuraminidase Inhibitors
A study of multisubstituted cyclopentane amide derivatives revealed their potential as influenza neuraminidase inhibitors. The following table presents the IC50 values for selected derivatives against influenza A and B neuraminidase.[7]
| Compound | R1 | R2 | Neuraminidase A IC50 (μM) | Neuraminidase B IC50 (μM) |
| 1 | H | 1-ethylpropyl | 0.015 | 3.0 |
| 2 | H | ethyl | 0.080 | 9.2 |
| 3 | H | propyl | 0.045 | 5.5 |
| 4 | morpholinyl | - | 0.050 | 7.8 |
Data sourced from Chand et al., Journal of Medicinal Chemistry, 2004.[7]
These results highlight that specific N-substitutions on the cyclopentane carboxamide scaffold can lead to potent inhibition of influenza neuraminidase, particularly against the A form of the enzyme.[7]
Influenza Virus Lifecycle and Neuraminidase Inhibition Workflow
The diagram below outlines the role of neuraminidase in the influenza virus lifecycle and the workflow for identifying inhibitors.
Experimental Protocol: Neuraminidase Inhibition Assay
The inhibitory activity of the cyclopentane derivatives against influenza neuraminidase can be determined using a fluorescence-based assay.
Objective: To measure the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Materials:
-
Purified influenza neuraminidase
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Test compounds (cyclopentane derivatives)
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
The neuraminidase enzyme is pre-incubated with various concentrations of the test compound in the assay buffer in a 96-well black microplate.
-
The fluorogenic substrate, MUNANA, is added to each well to start the reaction.
-
The plate is incubated at 37°C for a specific period, during which the neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.
-
The reaction is stopped by adding a stop solution (e.g., NaOH in ethanol).
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Derivatives based on the cyclopentane scaffold demonstrate significant potential as inhibitors of critical enzymes in both bacteria and viruses. The presented data on cyclopentane-based muraymycin analogs and neuraminidase inhibitors underscore the importance of this chemical moiety in the design of novel therapeutic agents. The structure-activity relationships highlighted in these studies, particularly the role of lipophilic side chains in MraY inhibition and specific N-substitutions for neuraminidase inhibition, provide a solid foundation for the future development of drugs derived from this compound and related structures. Further synthesis and evaluation of a broader range of derivatives are warranted to fully explore the therapeutic potential of this promising scaffold.
References
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (1R,2R)-ethyl 2-aminocyclopentanecarboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for biological activity and efficacy. This guide provides a comprehensive comparison of the primary methodologies for its synthesis, offering a detailed cost-benefit analysis supported by experimental data to inform the selection of the most appropriate technique for research and development purposes.
Executive Summary
This guide evaluates two principal strategies for obtaining this compound: Classical Diastereomeric Resolution and Enzymatic Kinetic Resolution . A third approach, Asymmetric Synthesis , is also considered. The classical method, while robust and scalable, involves multiple steps and the use of a stoichiometric amount of a resolving agent. Enzymatic resolution offers a greener alternative with high selectivity but may require optimization of reaction conditions and enzyme sourcing. Asymmetric synthesis provides a more direct route but often relies on expensive catalysts and ligands. The optimal choice depends on factors such as the desired scale of synthesis, purity requirements, cost of materials, and available expertise.
Data Presentation
Table 1: Performance Comparison of Synthesis Methods
| Method | Typical Yield (%) | Enantiomeric Excess (ee%) | Key Reagents/Catalysts | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Diastereomeric Resolution | 40-50% (overall) | >98% | (+)-Dibenzoyl-D-tartaric acid (D-DBTA) | Multiple days | Scalable, well-established, high ee% | Multi-step, stoichiometric resolving agent, lower overall yield |
| Enzymatic Kinetic Resolution | ~50% (for desired enantiomer) | >99% | Candida antarctica lipase B (CALB) | 24-72 hours | High enantioselectivity, mild conditions, "green" | 50% theoretical max yield, requires enzyme, optimization needed |
| Asymmetric Synthesis | Variable | Variable | Chiral catalysts (e.g., Rh, Ru complexes) | Variable | Direct route, potentially higher yield | Expensive catalysts, may require specialized ligands |
Table 2: Cost Analysis of Key Reagents
| Reagent/Catalyst | Supplier Example | Price (USD) | Quantity | Cost per g/kg |
| Ethyl 2-oxocyclopentanecarboxylate | Sigma-Aldrich | ~$50 | 25 g | ~$2/g |
| (S)-(-)-α-Methylbenzylamine | Sigma-Aldrich | ~$60 | 100 g | ~$0.6/g |
| (+)-Dibenzoyl-D-tartaric acid (D-DBTA) | BOC Sciences | $159 | 1 kg | $0.16/g |
| Candida antarctica lipase B (CALB), recombinant | Sigma-Aldrich | $2,333.11 | 250 mg | $9332.44/g |
| Candida antarctica lipase B (CALB), immobilized | IndiaMART | ~$10/kg (bulk) | - | Varies |
| Racemic ethyl 2-aminocyclopentanecarboxylate | (Estimated based on precursors) | - | - | ~$5-10/g |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Method 1: Classical Diastereomeric Resolution
This method, adapted from the work of Forró and Fülöp (2021), involves the formation of a diastereomeric mixture, followed by separation using a chiral resolving agent and subsequent deprotection.[1]
Step 1: Synthesis of Diastereomeric Mixture of Ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate
-
Dissolve 50.0 g (320.1 mmol) of ethyl 2-oxocyclopentanecarboxylate in 330 mL of toluene.
-
Add 352 mmol of isobutyric acid and 41.9 g (345.7 mmol) of (S)-α-phenylethylamine.
-
Heat the mixture at 70 °C for 2 hours.
-
Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.
-
The resulting mixture containing the crude diastereomeric amino ester is used directly in the next step.
Step 2: Diastereomeric Salt Formation and Separation
-
Prepare a hot solution of 118 g (329 mmol) of (+)-Dibenzoyl-D-tartaric acid (D-DBTA) in 1 L of acetonitrile.
-
Add the crude amino ester mixture from Step 1 dropwise to the hot D-DBTA solution with constant stirring.
-
Allow the mixture to cool to room temperature, which will induce the precipitation of the (R,S,S)-2•(D)-DBTA salt.
-
Store the flask in a refrigerator for 12 hours to complete the precipitation.
-
Filter the precipitate and wash it with cold acetonitrile to yield the diastereomerically pure salt.
Step 3: Liberation and Deprotection to obtain this compound
-
Treat the isolated (R,S,S)-2•(D)-DBTA salt with a biphasic mixture of diethyl ether and an aqueous solution of KHCO₃ and K₂CO₃ to liberate the free amine.
-
Separate the organic phase, extract the aqueous phase with diethyl ether, and dry the combined organic extracts over Na₂SO₄.
-
Evaporate the solvent to obtain the free amine (R,S,S)-2.
-
The N-[(S)-1-phenylethyl] group is then removed via hydrogenolysis. Dissolve the amine in a suitable solvent (e.g., ethanol) and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and evaporate the solvent to yield the desired this compound.
Method 2: Enzymatic Kinetic Resolution (Proposed Protocol)
This proposed protocol is based on established methodologies for the enzymatic resolution of cyclic amino esters using Candida antarctica lipase B (CALB).[2][3]
Step 1: Racemic Ethyl 2-aminocyclopentanecarboxylate Synthesis
-
Synthesize racemic ethyl 2-aminocyclopentanecarboxylate from ethyl 2-oxocyclopentanecarboxylate via reductive amination or other standard methods.
Step 2: Enzymatic N-Acetylation
-
In a suitable organic solvent (e.g., tert-butyl methyl ether), suspend racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent).
-
Add an acyl donor, such as ethyl acetate (excess).
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture. The enzyme loading will need to be optimized but typically ranges from 10-50% w/w of the substrate.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acetylated product.
-
Filter off the enzyme (which can be washed and potentially reused).
-
The mixture can then be separated by standard chromatographic techniques or by extraction. The unreacted this compound will be in the unacetylated form, while the (1S,2S)-enantiomer will be N-acetylated.
Mandatory Visualization
Figure 1: Comparative workflows for the synthesis of this compound.
Conclusion
The choice between classical diastereomeric resolution and enzymatic kinetic resolution for the synthesis of this compound depends on the specific priorities of the researcher or organization.
-
Classical Diastereomeric Resolution is a well-understood and highly scalable method that can deliver a product with high enantiomeric purity. Its main drawbacks are the multi-step nature of the process, which leads to a lower overall yield, and the requirement for a stoichiometric amount of the resolving agent, which can impact cost and waste generation.
-
Enzymatic Kinetic Resolution represents a more modern and "greener" approach. It operates under mild conditions and offers excellent enantioselectivity. However, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. The cost of the enzyme can be a significant factor, although the use of immobilized enzymes that can be recycled can mitigate this. This method is particularly attractive for smaller-scale synthesis where high purity and mild conditions are paramount.
-
Asymmetric Synthesis remains a promising but often more complex and expensive option. The development of a highly efficient and selective catalyst for the direct synthesis of this compound could be a game-changer, but this often requires significant initial investment in catalyst screening and optimization.
For large-scale industrial production, a highly optimized classical resolution or a bespoke asymmetric synthesis route would likely be the most economically viable. For laboratory-scale research and development, where flexibility and high purity are key, enzymatic kinetic resolution offers a compelling and environmentally friendly alternative.
References
- 1. Sigma Aldrich Fine Chemicals Biosciences Lipase B Candida antarctica, recombinant | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Performance of Resolving Agents for Ethyl 2-Aminocyclopentanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient resolution of racemic mixtures into their constituent enantiomers is a critical step in the development of chiral drugs and fine chemicals. Ethyl 2-aminocyclopentanecarboxylate, a valuable building block in organic synthesis, requires effective chiral resolution to isolate the desired stereoisomer. This guide provides a comparative overview of different resolving agents and methods for the enantiomeric separation of ethyl 2-aminocyclopentanecarboxylate and structurally similar compounds, supported by experimental data and detailed protocols.
Comparison of Resolving Agent Performance
The selection of an appropriate resolving agent is often empirical and depends on the specific substrate and desired outcomes in terms of yield and enantiomeric purity. While direct comparative studies on ethyl 2-aminocyclopentanecarboxylate are not extensively documented in a single source, data from the resolution of analogous amines and esters provide valuable insights into the potential efficacy of various resolving agents.
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Resolved Substrate | Reference |
| (R)- and (S)-Mandelic Acid | N-Benzyl-2-aminocyclohexanol | 89-90% (of diastereomerically pure salt) | >99% | [1] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-Methylamphetamine | Not Specified | 82.5% | [2] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-Methylamphetamine | Not Specified | 57.9% | [2] |
| (L)- and (D)-Tartaric Acid | Diaminocyclohexane | Excellent Yield | Excellent ee% | [3] |
| (S)-Phenylethylamine | trans-1,2-Cyclohexanedicarboxylic acid | Not Specified | 97% | [4] |
Note: The performance of a resolving agent is highly dependent on the substrate and the experimental conditions (e.g., solvent, temperature, stoichiometry). The data above serves as a representative example of their application in resolving structurally related amines and carboxylic acids. It has been noted that mandelic acid can be used for the resolution of the ethyl ester of N-4-fluorobenzylated cis-2-aminocyclopentanecarboxylic acid[5].
Experimental Protocols
Detailed methodologies are crucial for reproducible results in chiral resolution. Below is a generalized protocol for diastereomeric salt resolution that can be adapted for ethyl 2-aminocyclopentanecarboxylate.
Protocol 1: Diastereomeric Salt Resolution with a Chiral Acid (e.g., Mandelic Acid or Tartaric Acid Derivative)
This protocol outlines the general steps for separating a racemic amine using a chiral acidic resolving agent.
1. Salt Formation:
- Dissolve one equivalent of racemic ethyl 2-aminocyclopentanecarboxylate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
- In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-mandelic acid or O,O'-dibenzoyl-(2R,3R)-tartaric acid) in the minimum amount of the same hot solvent. The use of 0.5 equivalents can be advantageous to selectively precipitate the salt of one enantiomer.
- Slowly add the hot solution of the resolving agent to the solution of the racemic amine with stirring.
2. Crystallization:
- Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the precipitation of the less soluble diastereomeric salt.
- The formation of crystals should be observed. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.
3. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
- The collected solid is the diastereomerically enriched salt. The enantiomeric excess of the amine can be improved by recrystallizing the salt.
4. Liberation of the Enantiomerically Enriched Amine:
- Suspend the diastereomeric salt in a mixture of an aqueous base solution (e.g., 1 M NaOH) and an organic solvent (e.g., diethyl ether or ethyl acetate).
- Stir the mixture until the solid has completely dissolved, indicating the liberation of the free amine into the organic layer.
- Separate the organic layer and extract the aqueous layer a few more times with the organic solvent.
- Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-aminocyclopentanecarboxylate.
5. Determination of Enantiomeric Excess (ee%):
- The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the classical resolution of a racemic amine via diastereomeric salt formation.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Alternative Method: Enzymatic Resolution
Enzymatic kinetic resolution offers a powerful alternative to classical diastereomeric salt formation. Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the resolution of cis-β-amino esters[5]. This method relies on the enzyme's ability to selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted.
Conceptual Workflow for Enzymatic Resolution:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Green vs. Traditional Synthesis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure β-amino acid derivative, (1R,2R)-ethyl 2-aminocyclopentanecarboxylate, is a valuable chiral building block in the synthesis of various pharmaceuticals. The demand for greener, more sustainable chemical processes has led to the development of chemoenzymatic methods that offer significant advantages over traditional synthetic routes. This guide provides an objective comparison of a green, lipase-catalyzed kinetic resolution approach with a conventional multi-step chemical synthesis for obtaining the target molecule.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for a representative green chemoenzymatic synthesis and a traditional chemical synthesis route to this compound. The data highlights the trade-offs between the two approaches in terms of yield, reaction conditions, and environmental impact.
| Parameter | Green Chemoenzymatic Approach | Traditional Chemical Approach |
| Overall Yield | ~45% (of the desired enantiomer from racemate) | Variable, typically lower for multi-step synthesis |
| Enantiomeric Excess (e.e.) | >99% | Dependent on chiral resolution method |
| Key Reagents | Immobilized Lipase (e.g., CAL-B), Acyl Donor | Diethyl Adipate, Sodium Ethoxide, Hydroxylamine, Raney Nickel |
| Solvents | Organic Solvents (e.g., MTBE, Toluene) | Toluene, Ethanol, Diethyl Ether |
| Reaction Temperature | Room Temperature to 50°C | Reflux to 100°C |
| Reaction Time | 6 - 48 hours for resolution step | Multiple days for the entire sequence |
| Environmental Impact | Biocatalyst, milder conditions, less hazardous waste | Use of strong bases, flammable solvents, heavy metal catalysts |
Green Chemistry Approach: Chemoenzymatic Synthesis via Kinetic Resolution
This approach involves the synthesis of a racemic mixture of ethyl 2-aminocyclopentanecarboxylate, followed by an enzymatic kinetic resolution to selectively isolate the desired (1R,2R)-enantiomer.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate
-
Dieckmann Condensation: Diethyl adipate is treated with a base such as sodium ethoxide in an inert solvent like toluene. The mixture is heated to reflux to induce an intramolecular condensation, forming ethyl 2-oxocyclopentanecarboxylate.[1]
-
Oximation: The resulting β-keto ester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in ethanol to form the corresponding oxime.
-
Reduction: The oxime is then reduced to the racemic amine. A common method is catalytic hydrogenation using Raney nickel under a hydrogen atmosphere. This step yields racemic ethyl 2-aminocyclopentanecarboxylate.
Step 2: Enzymatic Kinetic Resolution
-
Reaction Setup: Racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent) is dissolved in an organic solvent such as methyl tert-butyl ether (MTBE) or toluene.
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B, Novozym 435) is added to the solution.
-
Acylation: An acyl donor, such as ethyl acetate or 2,2,2-trifluoroethyl butanoate, is added to the mixture.[2]
-
Incubation: The reaction mixture is stirred at a controlled temperature, typically between room temperature and 50°C. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.[3]
-
Work-up: Upon reaching the desired conversion, the enzyme is filtered off. The filtrate contains the acylated (1S,2S)-enantiomer and the unreacted this compound.
-
Separation: The acylated and unreacted esters can be separated by column chromatography or by an acid-base extraction, taking advantage of the basicity of the free amino group in the desired (1R,2R)-enantiomer.
Workflow and Mechanism
Caption: Workflow for the green chemoenzymatic synthesis.
The enzymatic resolution relies on the stereoselectivity of the lipase. The enzyme's active site preferentially accommodates one enantiomer, in this case, the (1S,2S)-ester, catalyzing its N-acylation at a much faster rate than the (1R,2R)-enantiomer.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.
Traditional Chemical Synthesis
A traditional approach to synthesize this compound involves a multi-step chemical sequence, often requiring harsh reagents and lacking inherent stereocontrol, thus necessitating a classical resolution step.
Experimental Protocol
-
Synthesis of Ethyl 2-Oxocyclopentanecarboxylate: As in the green approach, this is typically prepared via a Dieckmann condensation of diethyl adipate using a strong base like sodium ethoxide in a solvent such as toluene, followed by heating under reflux.[1]
-
Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate:
-
The ethyl 2-oxocyclopentanecarboxylate is converted to an oxime using hydroxylamine.
-
The oxime is then reduced to the racemic amine using a reducing agent like sodium amalgam or through catalytic hydrogenation with a metal catalyst (e.g., Raney nickel).
-
-
Classical Resolution of Racemic Amine:
-
The racemic ethyl 2-aminocyclopentanecarboxylate is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or a derivative), in a suitable solvent.
-
This reaction forms a pair of diastereomeric salts.
-
Fractional crystallization is then employed to separate the diastereomeric salts based on their different solubilities.
-
The desired diastereomeric salt is isolated and then treated with a base to liberate the enantiomerically pure this compound.
-
-
Purification: The final product is purified by distillation or chromatography.
Logical Workflow
Caption: Logical workflow of the traditional chemical synthesis.
Conclusion
The chemoenzymatic approach for the synthesis of this compound presents a compelling green alternative to traditional chemical methods. While the theoretical maximum yield for a kinetic resolution is 50%, the high enantioselectivity, milder reaction conditions, and reduced environmental impact make it an attractive option for sustainable pharmaceutical manufacturing. In contrast, the traditional synthesis, while potentially offering higher yields if the resolution and recycling of the unwanted enantiomer are optimized, involves multiple steps with harsh reagents, flammable solvents, and often requires tedious and less efficient classical resolution techniques. The choice between these methods will depend on factors such as scalability, cost of reagents and catalysts, and the specific green chemistry metrics prioritized by the manufacturing process.
References
- 1. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides essential information and step-by-step procedures for the proper disposal of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a common reagent in pharmaceutical research and development.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of any vapors or dust.
-
Prevent contact with skin and eyes.
-
In case of a spill, immediately contain the material using an inert absorbent and follow your institution's spill cleanup procedures.[1][2][3] All spill cleanup materials should be treated as hazardous waste.[1][2]
Step-by-Step Disposal Protocol
All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] Never dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Maintain separate waste streams for solid and liquid waste to ensure proper disposal.[6]
-
-
Container Management:
-
Use only approved, properly labeled hazardous waste containers obtained from your EHS department.[4][6][7]
-
Ensure containers are compatible with the chemical and are kept securely closed except when adding waste.[4][5][7]
-
Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.[4][7]
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated solid hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Incompatible Wastes: Do not mix this waste with incompatible materials. For instance, keep acids and bases segregated.[8]
-
-
Labeling:
-
Storage and Pickup:
Key Disposal and Safety Considerations
| Consideration | Guideline |
| Waste Classification | Treat as hazardous chemical waste. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. |
| Spill Management | Contain with inert absorbent; dispose of as hazardous waste.[1][2] |
| Container Type | EHS-approved, compatible, and sealable containers.[4][7] |
| Waste Segregation | Separate solid and liquid waste streams. Avoid mixing with incompatible chemicals.[6][8] |
| Labeling Requirements | "Hazardous Waste," full chemical name, concentration, date.[4][8] |
| Storage Location | Designated satellite accumulation area with secondary containment.[2][4][7] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[4][5] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. odu.edu [odu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Safeguarding Your Research: A Guide to Handling (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a key intermediate in various synthetic pathways. The following protocols for personal protective equipment (PPE), handling, and disposal are based on safety data for structurally similar compounds and are designed to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure through various routes.
| Protection Type | Specific Recommendations | Reasoning |
| Eye Protection | Goggles (European standard - EN 166) | To protect against potential splashes and eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene) | To prevent direct skin contact.[1][2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | To shield skin from accidental spills and contamination.[1] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For nuisance exposures or in case of dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator.[1][2] | To avoid inhalation of any dusts or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.
-
Spill Management: In case of a spill, immediately evacuate the area. For minor spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable, labeled container for disposal.[3] For major spills, clear the area and alert the appropriate safety personnel.[3]
-
Fire Safety: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish fires.[1] Wear self-contained breathing apparatus when fighting fires involving this chemical.[1]
Disposal Plan
This compound and its containers should be treated as hazardous waste.
-
Chemical Disposal: Dispose of the chemical waste in accordance with European Directives and local regulations.[1] Do not allow the chemical to enter the environment.[1]
-
Container Disposal: Contaminated containers should be disposed of at a hazardous or special waste collection point.[1]
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
